CEP-Lysine-d4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C13H20N2O4 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[2-(2-carboxyethyl)pyrrol-1-yl]hexanoic acid |
InChI |
InChI=1S/C13H20N2O4/c14-11(13(18)19)5-1-2-8-15-9-3-4-10(15)6-7-12(16)17/h3-4,9,11H,1-2,5-8,14H2,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI 键 |
GUYNPRDOGAXJKQ-NSHDSACASA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling CEP-Lysine-d4: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on Nε-(Carboxyethyl)lysine-d4 (CEP-Lysine-d4)
This technical guide provides a comprehensive overview of Nε-(Carboxyethyl)lysine-d4 (this compound), a critical tool for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and age-related diseases. This document outlines its chemical properties, structure, and applications, with a focus on its role as an internal standard in mass spectrometry-based quantitative analysis.
Core Concepts: Understanding this compound
Nε-(Carboxyethyl)lysine (CEP) is a biomarker for oxidative damage and is particularly associated with the pathogenesis of age-related macular degeneration (AMD). CEP is formed from the adduction of lipid-derived reactive aldehydes to lysine (B10760008) residues in proteins. This compound is a stable isotope-labeled form of CEP-lysine, containing four deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for accurate quantification of endogenous CEP-lysine in biological samples using mass spectrometry.[1]
Chemical Identity and Structure
This compound is chemically known as (S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acid.[1] The four deuterium atoms are located on the carboxyethyl group, providing a distinct mass shift for mass spectrometric analysis without significantly altering the chemical properties of the molecule.
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D diagram illustrating the linkage of the carboxyethylpyrrole (CEP) moiety to the epsilon-amino group of a lysine residue, with deuterium labeling on the ethyl group.
Quantitative Data Summary
The following table summarizes the key quantitative and physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₆D₄N₂O₄ | [1][2][3] |
| CAS Number | 2702446-72-6 | [1][2][3][4] |
| Molecular Weight | 272.33 g/mol | [2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |
| Predicted Boiling Point | 499.18 °C at 760 Torr | [2] |
| Predicted Density | 1.277 g/cm³ | [2] |
| Predicted pKa | 2.51 | [2] |
Experimental Protocols: Quantification of CEP-Lysine
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of CEP-lysine in biological matrices such as plasma, serum, and tissue homogenates.
General Workflow for LC-MS/MS Quantification
The following diagram outlines a typical workflow for the quantification of CEP-lysine using this compound as an internal standard.
Caption: A generalized workflow for the quantification of CEP-lysine in biological samples using an internal standard and LC-MS/MS.
Detailed Methodological Steps:
-
Sample Preparation:
-
A known amount of the biological sample (e.g., plasma, tissue homogenate) is taken.
-
A precise amount of this compound internal standard solution is added ("spiked") into the sample.[5]
-
For total CEP-lysine measurement (protein-bound and free), proteins are precipitated, typically with a cold organic solvent like acetonitrile (B52724) or methanol.[5] The supernatant is collected for analysis of free CEP-lysine. For the analysis of protein-bound CEP-lysine, the protein pellet is subjected to hydrolysis.
-
Protein Hydrolysis: The protein pellet is subjected to acid or enzymatic hydrolysis to release the CEP-lysine adducts from the protein backbone. Acid hydrolysis is commonly performed using 6 M HCl at elevated temperatures.
-
-
Extraction and Cleanup:
-
Following hydrolysis, the sample is often purified using solid-phase extraction (SPE) to remove interfering substances such as salts and lipids. This step is crucial for robust and reproducible LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The purified extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate CEP-lysine and this compound from other sample components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, is commonly employed.[6]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both CEP-lysine and this compound are monitored. The transition for this compound will have a mass-to-charge ratio (m/z) that is 4 Da higher than that of the unlabeled CEP-lysine.
-
-
Quantification:
-
The concentration of CEP-lysine in the original sample is determined by calculating the ratio of the peak area of the endogenous CEP-lysine to the peak area of the this compound internal standard. This ratio is then compared to a standard curve generated using known concentrations of unlabeled CEP-lysine and a fixed concentration of the internal standard.
-
Signaling Pathways and Logical Relationships
The formation of CEP adducts is a consequence of lipid peroxidation, a key feature of oxidative stress. The following diagram illustrates the pathway leading to the formation of CEP-lysine adducts.
Caption: A simplified signaling pathway showing the generation of CEP-lysine adducts from the oxidation of polyunsaturated fatty acids.
This technical guide serves as a foundational resource for researchers working with this compound. For specific applications and troubleshooting, it is recommended to consult the cited literature and the manufacturer's technical documentation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: 2702446-72-6 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 2702446-72-6 [chemicalbook.com]
- 5. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of CEP-Lysine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-(ω-carboxyethyl)pyrrole (CEP)-Lysine, with a specific focus on the preparation of its deuterated analogue, CEP-Lysine-d4. This isotopically labeled internal standard is crucial for the accurate quantification of CEP-Lysine in biological matrices using mass spectrometry. The document details the synthetic pathways, experimental protocols, and the biological significance of CEP-Lysine, particularly its role in inflammatory signaling.
Introduction to CEP-Lysine
2-(ω-carboxyethyl)pyrrole (CEP)-Lysine is a biomarker of oxidative stress and is implicated in the pathogenesis of various diseases, most notably age-related macular degeneration (AMD). It is formed from the reaction of the ε-amino group of lysine (B10760008) residues in proteins with reactive dicarbonyls derived from the oxidation of docosahexaenoic acid (DHA). The accumulation of CEP-modified proteins can trigger inflammatory responses, contributing to tissue damage.
Synthesis of CEP-Lysine and Isotopic Labeling for this compound
The synthesis of CEP-Lysine is primarily achieved through a Paal-Knorr pyrrole (B145914) condensation. This reaction involves the condensation of a 1,4-dicarbonyl compound with the primary amine of lysine. For the synthesis of this compound, a deuterated 1,4-dicarbonyl precursor is required.
Synthesis of the 1,4-Dicarbonyl Precursor
The key 1,4-dicarbonyl precursor for CEP synthesis is a derivative of 4,7-dioxoheptanoic acid. The synthesis of its deuterated analogue can be conceptually approached starting from a commercially available deuterated building block, such as succinic acid-2,2,3,3-d4.
Conceptual Synthetic Pathway for 4,7-Dioxoheptanoic Acid-d4:
Paal-Knorr Pyrrole Synthesis of this compound
The final step in the synthesis is the Paal-Knorr condensation of the deuterated 1,4-dicarbonyl precursor with lysine. This reaction is typically carried out under mildly acidic conditions and can achieve moderate to high yields.
Experimental Protocol: Paal-Knorr Synthesis of CEP-Lysine (General)
-
Reactants: A 1,4-dicarbonyl compound (e.g., 4,7-dioxoheptanoic acid derivative) and a primary amine (e.g., Nα-protected lysine).
-
Solvent: Typically a protic solvent like ethanol (B145695) or acetic acid.
-
Catalyst: The reaction can be self-catalyzed by the acidic functionality of the reactants or with the addition of a weak acid.
-
Reaction Conditions: The mixture is typically heated to facilitate the condensation and cyclization.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using chromatographic techniques, such as silica (B1680970) gel chromatography.
Yields: The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyls and primary amines generally results in yields of over 60%.[1] More contemporary methods using silica-supported sulfuric acid as a catalyst have reported yields as high as 98% in very short reaction times.[1]
Isotopic Labeling: For the synthesis of this compound, the deuterated 4,7-dioxoheptanoic acid precursor would be used in the Paal-Knorr reaction with lysine. The four deuterium (B1214612) atoms would be located on the carboxyethyl side chain of the resulting this compound molecule.
Biological Signaling Pathways of CEP-Lysine
CEP-modified proteins have been shown to act as signaling molecules, primarily through the activation of inflammatory pathways. Two key receptors implicated in CEP-mediated signaling are Toll-like receptor 2 (TLR2) and the Receptor for Advanced Glycation End products (RAGE).
CEP-Lysine Signaling through Toll-like Receptor 2 (TLR2)
TLR2 is a pattern recognition receptor that plays a crucial role in the innate immune system. Activation of TLR2 by ligands such as CEP-modified proteins initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.
Diagram of the CEP-Lysine/TLR2 Signaling Pathway:
Caption: CEP-Lysine activates TLR2, leading to downstream signaling and pro-inflammatory cytokine production.
CEP-Lysine Signaling through the Receptor for Advanced Glycation End products (RAGE)
RAGE is another receptor that recognizes a variety of ligands, including advanced glycation end products (AGEs) like CEP-Lysine. The engagement of RAGE by CEP-Lysine also triggers pro-inflammatory signaling pathways.
Diagram of the CEP-Lysine/RAGE Signaling Pathway:
Caption: The interaction of CEP-Lysine with RAGE activates multiple downstream pathways, promoting inflammation.
Quantification of CEP-Lysine using this compound as an Internal Standard
The accurate quantification of CEP-Lysine in biological samples is essential for studying its role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, such as this compound, is the gold standard for this purpose.
Experimental Workflow for LC-MS/MS Quantification
The following workflow outlines the key steps for the quantification of CEP-Lysine in a biological matrix like human plasma.
Diagram of the LC-MS/MS Quantification Workflow:
Caption: Workflow for the quantification of CEP-Lysine in plasma using an internal standard and LC-MS/MS.
Detailed Experimental Protocol for LC-MS/MS Analysis
This protocol is adapted from methods used for the quantification of similar advanced glycation end products in human plasma.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known amount of this compound internal standard solution.
-
Precipitate proteins by adding an equal volume of a precipitating agent, such as 10% trichloroacetic acid.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and perform acid hydrolysis by adding concentrated hydrochloric acid and heating at an elevated temperature (e.g., 110°C) for several hours to release CEP-Lysine from protein backbones.
-
Neutralize the hydrolyzed sample and perform a clean-up step using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) to remove salts and other interferences.
-
Elute the analyte and internal standard from the SPE cartridge and evaporate the eluent to dryness.
-
Reconstitute the sample in the LC mobile phase for injection.
2. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to separate CEP-Lysine from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
3. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (CEP-Lysine) | To be determined empirically (e.g., m/z [M+H]+ -> fragment ion) |
| MRM Transition (this compound) | To be determined empirically (e.g., m/z [M+4+H]+ -> fragment ion) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 - 600°C |
| IonSpray Voltage | ~5500 V |
Quantitative Data and Performance Characteristics
The following table summarizes typical performance characteristics for LC-MS/MS methods used for the quantification of similar protein adducts in human plasma.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.025 - 1.500 µmol/L | [2] |
| Lower Limit of Quantification (LLOQ) | 0.025 µmol/L | [2] |
| Intra-day Precision (%RSD) | < 9% | [2] |
| Inter-day Precision (%RSD) | < 9% | [2] |
| Accuracy (%RE) | within ±4% | [2] |
| Recovery | 94 - 98% | [2] |
Conclusion
This technical guide provides a comprehensive framework for the synthesis of this compound and its application as an internal standard for the accurate quantification of CEP-Lysine in biological samples. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers in the fields of oxidative stress, inflammation, and drug development. The use of a stable isotope-labeled internal standard is paramount for robust and reliable quantification, which is essential for elucidating the role of CEP-Lysine in human health and disease.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Age-related macular degeneration (AMD) is a leading cause of irreversible blindness in the elderly. The pathogenesis of AMD is complex, with oxidative stress and inflammation playing crucial roles. A key molecular indicator of oxidative damage in AMD is the formation of carboxyethylpyrrole (CEP) adducts on proteins, resulting from the oxidation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid abundant in the retina. This technical guide provides an in-depth overview of CEP-Lysine, a specific CEP adduct, and its deuterated form, CEP-Lysine-d4, as a critical biomarker for AMD. We will delve into the quantitative data supporting its clinical relevance, detailed experimental protocols for its detection and quantification, and the signaling pathways implicated in its contribution to AMD pathology. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for AMD.
Introduction: The Formation and Significance of CEP-Lysine in AMD
Docosahexaenoic acid (DHA) is highly concentrated in the photoreceptor outer segments of the retina, making it particularly susceptible to oxidative stress. The high oxygen tension and light exposure in the retina create a permissive environment for the generation of reactive oxygen species (ROS), which can initiate lipid peroxidation of DHA. This process leads to the formation of a reactive seven-carbon oxidation fragment, 4-hydroxy-7-oxohept-5-enoic acid. This fragment then covalently modifies the ε-amino group of lysine (B10760008) residues on proteins, forming a stable 2-(ω-carboxyethyl)pyrrole (CEP) adduct.[1]
The accumulation of CEP-modified proteins is a hallmark of AMD. These adducts are found in drusen, the extracellular deposits that accumulate between the retinal pigment epithelium (RPE) and Bruch's membrane, and are more abundant in the ocular tissues and plasma of individuals with AMD compared to age-matched controls.[1] The presence of CEP adducts is not merely a marker of oxidative damage; they are active participants in the pathogenesis of both dry and wet forms of AMD. CEP-modified proteins have been shown to be pro-inflammatory and pro-angiogenic, contributing to the chronic inflammation and choroidal neovascularization (CNV) characteristic of advanced AMD.
This compound serves as a crucial internal standard for the accurate quantification of CEP-Lysine in biological samples using mass spectrometry. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative measurements.
Quantitative Data: CEP-Lysine as a Biomarker for AMD
Numerous studies have demonstrated a significant elevation of CEP adducts and anti-CEP autoantibodies in patients with AMD. The following tables summarize the key quantitative findings.
| Biomarker | Sample Type | Fold Change (AMD vs. Control) | p-value | Reference |
| CEP Immunoreactivity | Plasma | 1.5-fold higher | 0.004 | [1][2] |
| Anti-CEP Autoantibody Titer | Serum | 2.3-fold higher | 0.02 | [1][2] |
| CEP Adduct Levels | Plasma | ~86% higher | <0.0001 | [3] |
Table 1: Fold Change of CEP-Related Biomarkers in AMD.
While absolute concentrations of CEP-Lysine are not consistently reported across studies, research on similar advanced glycation end products like Nε-carboxymethyllysine (CML) provides a framework for the expected quantitative differences across AMD stages.
| Biomarker | Control (fmol/nmol of Lys) | Early/Mid-stage AMD (fmol/nmol of Lys) | Advanced AMD (fmol/nmol of Lys) | All AMD (fmol/nmol of Lys) |
| CML | 33.8 ± 11.9 | 49.8 ± 19.8 | 54.6 ± 17.4 | 52.3 ± 18.5 |
Table 2: Example of Quantitative Biomarker Data Across AMD Stages (using CML as a proxy).[3]
Experimental Protocols
Accurate and reproducible quantification of CEP-Lysine and anti-CEP autoantibodies is critical for their use as biomarkers. This section provides detailed methodologies for the key experiments.
Quantification of CEP-Lysine using LC-MS/MS with this compound Internal Standard
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of CEP-Lysine in plasma samples.
3.1.1. Plasma Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetone. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Protein Hydrolysis: Resuspend the protein pellet in 500 µL of 6N HCl. Add a known amount of this compound internal standard. Hydrolyze the protein by heating at 110°C for 24 hours in a sealed, vacuum-purged tube.
-
Solid-Phase Extraction (SPE): Neutralize the hydrolysate with 6N NaOH. Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water. Load the sample onto the cartridge. Wash with deionized water to remove salts and other polar impurities. Elute the amino acids with 50% methanol.
-
Sample Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3.1.2. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B (linear gradient)
-
10-12 min: 50-95% B (linear gradient)
-
12-14 min: 95% B (hold)
-
14-15 min: 95-2% B (linear gradient)
-
15-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CEP-Lysine: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions to be determined empirically, but would be based on the fragmentation pattern of the molecule).
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions to be determined empirically, with a 4 Da mass shift from the unlabeled analyte).
-
-
Data Analysis: Quantify CEP-Lysine concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of CEP-Lysine and a fixed concentration of this compound.
Detection of Anti-CEP Autoantibodies by ELISA
This protocol describes a general enzyme-linked immunosorbent assay (ELISA) for the detection and quantification of anti-CEP autoantibodies in human serum.
3.2.1. Reagents and Materials
-
CEP-modified Human Serum Albumin (CEP-HSA) for coating.
-
High-binding 96-well ELISA plates.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Patient and control serum samples.
-
HRP-conjugated anti-human IgG secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
3.2.2. ELISA Protocol
-
Coating: Dilute CEP-HSA to 1-10 µg/mL in PBS. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Dilute serum samples (e.g., 1:100) in blocking buffer. Add 100 µL of diluted samples and controls to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The autoantibody titer can be expressed as the optical density (OD) or quantified against a standard curve of a known positive control.
Signaling Pathways and Pathogenic Mechanisms
CEP adducts are not passive bystanders but actively contribute to AMD pathogenesis through various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key mechanisms.
Formation of CEP-Lysine Adducts
Caption: Formation of CEP-Lysine from DHA under oxidative stress.
CEP-Induced Inflammatory and Angiogenic Signaling
Caption: CEP-Lysine mediated inflammation and angiogenesis pathways.
Experimental Workflow for CEP-Lysine Quantification
Caption: Workflow for CEP-Lysine quantification by LC-MS/MS.
Conclusion and Future Directions
CEP-Lysine has emerged as a significant biomarker in the field of AMD research, providing a direct link between oxidative stress and the pathogenic mechanisms of the disease. Its deuterated analog, this compound, is an indispensable tool for accurate and reliable quantification. The data strongly support the clinical utility of monitoring CEP adducts and anti-CEP autoantibodies for assessing AMD risk and progression.
Future research should focus on:
-
Standardization of Assays: Establishing standardized, commercially available kits for both LC-MS/MS-based quantification of CEP-Lysine and ELISA-based detection of anti-CEP autoantibodies will be crucial for their widespread clinical adoption.
-
Longitudinal Studies: Large-scale longitudinal studies are needed to further elucidate the predictive value of CEP-Lysine levels in identifying individuals at high risk of developing advanced AMD.
-
Therapeutic Targeting: The signaling pathways initiated by CEP adducts present novel therapeutic targets. Developing strategies to inhibit the formation of CEP-Lysine or block its downstream effects could offer new avenues for AMD treatment.
This technical guide provides a solid foundation for researchers and clinicians working to unravel the complexities of AMD and develop innovative diagnostic and therapeutic strategies. The continued investigation of CEP-Lysine and its role in AMD pathogenesis holds great promise for improving patient outcomes.
References
- 1. Carboxyethylpyrrole plasma biomarkers in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxyethylpyrrole protein adducts and autoantibodies, biomarkers for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma protein pentosidine and carboxymethyllysine, biomarkers for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of ω-(2-carboxyethyl)pyrrole (CEP)-Lysine Formation in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of ω-(2-carboxyethyl)pyrrole (CEP)-lysine adducts, a critical biomarker and mediator in age-related macular degeneration (AMD). The document details the chemical mechanisms, biological implications, experimental methodologies, and quantitative data related to CEP-lysine, offering a foundational resource for researchers in ophthalmology, oxidative stress, and drug development.
Introduction: The Significance of CEP-Lysine Adducts
Protein modifications resulting from the covalent attachment of reactive lipid peroxidation products are increasingly recognized as key events in the pathophysiology of numerous age-related and inflammatory diseases. Among these, the formation of ω-(2-carboxyethyl)pyrrole (CEP) adducts on lysine (B10760008) residues of proteins has emerged as a highly specific and significant process, particularly in the context of age-related macular degeneration (AMD). CEP is a unique product derived from the oxidative degradation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid (PUFA) exceptionally abundant in the photoreceptor outer segments of the retina. The accumulation of CEP-modified proteins in the retina is a hallmark of AMD, contributing to chronic inflammation, angiogenesis, and retinal pigmented epithelium (RPE) cell dysfunction. Understanding the precise mechanism of CEP-lysine formation is therefore crucial for developing targeted therapeutic strategies against AMD and other related pathologies.
The Chemical Mechanism of CEP-Lysine Formation
The formation of CEP-lysine adducts is a multi-step process initiated by the non-enzymatic, free radical-induced oxidation of DHA-containing phospholipids. The key steps are outlined below.
Oxidative Cleavage of Docosahexaenoic Acid (DHA)
Due to its six double bonds, DHA is highly susceptible to oxidation. This process generates a variety of lipid hydroperoxides, which are unstable and undergo further fragmentation. A critical product of this fragmentation is 4-hydroxy-7-oxohept-5-enoate (HOHA), an electrophilic aldehyde.
Paal-Knorr Pyrrole (B145914) Synthesis
The formation of the CEP pyrrole ring from HOHA and the ε-amino group of a lysine residue proceeds via a classic Paal-Knorr condensation reaction. This reaction involves the formation of a Schiff base between the aldehyde group of HOHA and the primary amine of lysine, followed by cyclization and dehydration to form the stable pyrrole ring.
The detailed chemical pathway is illustrated in the diagram below.
Biological Consequences of CEP-Lysine Formation
The formation of CEP-lysine adducts on proteins has profound biological consequences, particularly in the retina. These modified proteins act as neo-antigens, triggering a chronic inflammatory and immune response that is central to the pathogenesis of AMD.
Inflammation and Immune Response
CEP-modified proteins are recognized by the innate and adaptive immune systems, leading to the activation of macrophages and the production of autoantibodies. This sustained immune response contributes to the chronic inflammation observed in the retinas of AMD patients.
Complement Pathway Activation
CEP adducts have been shown to activate the complement system, a key component of the innate immune response. The deposition of complement components, particularly C3 and the membrane attack complex (C5b-9), in the drusen of AMD patients is a well-established pathological feature. CEP-mediated complement activation exacerbates inflammation and can lead to RPE cell damage and death.
Angiogenesis
In the "wet" form of AMD, abnormal blood vessel growth (choroidal neovascularization, CNV) occurs in the macula. CEP-modified proteins have been implicated in promoting this pathological angiogenesis. While some studies have suggested that this process is mediated through Toll-like receptor 2 (TLR2), other research has presented conflicting findings, indicating that CEP adducts may not directly activate TLR2 to induce angiogenesis. Further investigation is required to fully elucidate the role of TLR2 in CEP-mediated pathology.
The signaling pathways implicated in the biological effects of CEP-lysine adducts are depicted in the following diagram.
Quantitative Data on CEP-Lysine and Related Adducts
The quantification of CEP-lysine and other advanced glycation/lipoxidation end products in biological samples is essential for understanding their role in disease and for biomarker development. The following tables summarize available quantitative data.
Table 1: CEP-Lysine Adduct Levels in Human Plasma
| Cohort | Mean CEP Immunoreactivity (Fold Change vs. Control) | Mean Anti-CEP Autoantibody Titer (Fold Change vs. Control) | Reference |
| AMD Patients (n=19) | 1.5 | 2.3 | [1] |
| Age-matched Controls (n=19) | 1.0 | 1.0 | [1] |
Table 2: Related Carboxyalkyl-Lysine Adducts in Human Plasma
| Adduct | Healthy Controls (µmol/L, Mean ± SD) | Patients with Uremia (µmol/L, Mean ± SD) | Reference |
| Nε-(carboxymethyl)lysine (CML) | 2.80 ± 0.40 | Significantly Higher | |
| Nε-(carboxyethyl)lysine (CEL) | 0.82 ± 0.21 | Significantly Higher |
Note: Data for CML and CEL are provided as related examples of carboxylated lysine adducts. Specific concentrations of CEP-lysine in human retina are still under active investigation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of CEP-modified proteins and their quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Synthesis of CEP-Modified Proteins
This protocol describes a method for the efficient synthesis of CEP-modified proteins for use in functional studies.[2]
-
Preparation of 4,7-dioxoheptanoic acid 9-fluorenylmethyl ester (DOHA-Fm): This key reagent is synthesized from commercially available starting materials.
-
Reaction with Protein: The protein of interest (e.g., human serum albumin) is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).
-
DOHA-Fm is added to the protein solution and the mixture is incubated at 37°C for a specified time to allow for the formation of the CEP-Fm ester on lysine residues.
-
Deprotection: The fluorenylmethyl (Fm) protecting group is removed by the addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This step is performed under conditions that do not denature the protein.
-
Purification: The CEP-modified protein is purified from the reaction mixture using dialysis or size-exclusion chromatography to remove excess reagents and byproducts.
-
Quantification of CEP Adduction: The extent of CEP modification can be determined by amino acid analysis or by using the Ehrlich reagent, which forms a characteristic chromophore with the pyrrole ring.
The workflow for the synthesis of CEP-modified proteins is illustrated below.
Quantification of CEP-Lysine Adducts by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of CEP-lysine adducts in biological samples. This method can be adapted from protocols for similar carboxylated lysine adducts.
-
Sample Preparation:
-
Protein Precipitation: Plasma or tissue homogenate samples are treated with an acid (e.g., trichloroacetic acid) to precipitate proteins.
-
Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., d4-CEP-lysine) is added to the sample for accurate quantification.
-
Acid Hydrolysis: The protein pellet is hydrolyzed using strong acid (e.g., 6 M HCl) at elevated temperature (e.g., 110°C) for 24 hours to release the CEP-lysine adducts.
-
Solid-Phase Extraction (SPE): The hydrolysate is cleaned up and concentrated using a suitable SPE cartridge to remove interfering substances.
-
Reconstitution: The dried extract is reconstituted in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with an ion-pairing agent (e.g., nonafluoropentanoic acid) and an organic solvent (e.g., acetonitrile) is employed for separation.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for CEP-lysine and its internal standard are monitored.
-
-
The general workflow for the LC-MS/MS analysis of CEP-lysine is shown below.
Conclusion and Future Directions
The formation of CEP-lysine adducts represents a critical link between lipid peroxidation and the pathogenesis of AMD. The detailed understanding of its chemical mechanism, biological consequences, and analytical detection provides a solid foundation for future research. Key areas for future investigation include the precise elucidation of the CEP-TLR2 signaling axis, the development of more specific and sensitive quantitative methods for CEP-lysine in retinal tissue, and the exploration of therapeutic strategies aimed at inhibiting CEP formation or blocking its downstream pathological effects. This knowledge will be instrumental in the development of novel diagnostics and treatments for AMD and other diseases associated with oxidative stress.
References
Technical Guide: Nε-(2-carboxyethyl)lysine-d4 (CEP-Lysine-d4)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the physical and chemical properties of Nε-(2-carboxyethyl)lysine-d4 (CEP-Lysine-d4), its biochemical origins, and its application as an internal standard in quantitative mass spectrometry-based bioanalysis. Detailed experimental protocols and workflow visualizations are included to support its use in research and development.
Core Physical and Chemical Properties
This compound is a deuterated form of CEP-Lysine, a biomarker associated with oxidative stress and age-related macular degeneration (AMD). The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.[1]
| Property | Value | Reference |
| Formal Name | (S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acid | [1] |
| CAS Number | 2702446-72-6 | [1] |
| Molecular Formula | C₁₃H₁₆D₄N₂O₄ | [1] |
| Formula Weight | 272.3 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |
| λmax | 217 nm | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Biochemical Formation and Significance
CEP-Lysine is formed in vivo through the non-enzymatic reaction of oxidized docosahexaenoic acid (DHA) with the primary amine group of lysine (B10760008) residues in proteins.[1][2][3][4] DHA, a polyunsaturated fatty acid abundant in the retina, is susceptible to oxidative cleavage, leading to the formation of reactive intermediates such as 4-hydroxy-7-oxohept-5-enoic acid (HOHA).[1][5] This intermediate can then react with lysine residues to form the stable CEP adduct.[1][2][6]
The accumulation of CEP-modified proteins has been implicated in the pathogenesis of age-related macular degeneration (AMD), making CEP-Lysine a critical biomarker for studying the disease's progression and the efficacy of potential therapeutics.[1][3][4]
Below is a diagram illustrating the formation pathway of CEP-Lysine.
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of endogenous CEP-Lysine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of CEP-Lysine in human plasma.
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 200 µL of ice-cold acetonitrile (B52724) containing this compound at a final concentration of 50 ng/mL.
-
Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
CEP-Lysine: Q1: m/z 269.2 → Q3: m/z 130.1 (Quantifier), m/z 84.1 (Qualifier)
-
This compound: Q1: m/z 273.2 → Q3: m/z 134.1 (Quantifier), m/z 88.1 (Qualifier)
-
-
Note: The exact m/z values for the precursor and product ions should be optimized by direct infusion of the analytes.
-
Experimental and Analytical Workflow
The overall workflow for quantifying CEP-Lysine in a biological sample using this compound as an internal standard is depicted below. This process ensures high accuracy and precision by correcting for variations during sample preparation and analysis.
Conclusion
This compound is an essential tool for researchers investigating oxidative stress and its role in diseases such as AMD. Its well-defined physical and chemical properties, coupled with its direct relevance to the biochemical pathways of interest, make it a reliable internal standard for rigorous quantitative studies. The provided protocols and workflows offer a solid foundation for the implementation of this compound in bioanalytical method development.
References
- 1. Products of Docosahexaenoate Oxidation as Contributors to Photosensitising Properties of Retinal Lipofuscin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Extracellular Matrix by the Product of DHA Oxidation Switches Macrophage Adhesion Patterns and Promotes Retention of Macrophages During Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Carboxyethylpyrroles (CEPs): Critical Insights into AMD, Autism, Cancer, and Wound Healing from Basic Research on the Chemistry of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and pathophysiological roles of end-products of DHA oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxyethylpyrroles: From Hypothesis to the Discovery of Biologically Active Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, especially when coupled with liquid chromatography (LC-MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely considered the "gold standard" for quantitative bioanalysis.[1]
Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical workflow, from extraction to detection, leading to highly accurate and precise quantification.[1]
Physicochemical Properties and Synthesis of Deuterated Compounds
The substitution of hydrogen with deuterium, a stable isotope of hydrogen containing a proton and a neutron, introduces subtle but significant changes in the physicochemical properties of a molecule. These changes are rooted in the greater mass of deuterium compared to protium (B1232500) (the most common isotope of hydrogen).
A notable consequence is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[1] This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway.[1] This principle is fundamental to the use of deuterated compounds in drug development to enhance metabolic stability.[1][2]
Another important phenomenon is the chromatographic isotope effect , where deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[1][3] This is attributed to small differences in polarity and molecular volume arising from the C-D bond.[4] While often negligible, this effect can sometimes lead to differential matrix effects if the analyte and internal standard do not perfectly co-elute.[5][6]
The synthesis of deuterated compounds is a critical aspect of their application. Common methods include:
-
Direct H/D Exchange: This involves exchanging protons with deuterium from a source like D₂O, often catalyzed by an acid or base.[7][8]
-
Reduction with Deuterated Reagents: Utilizing deuterated reducing agents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).[7]
-
Multi-step Synthesis: Starting from commercially available deuterated precursors.[8]
The choice of synthesis route depends on the desired position and number of deuterium labels, as well as the complexity of the target molecule.
The Role of Deuterated Standards in Quantitative Analysis
The primary function of a deuterated internal standard is to correct for variability throughout the analytical process. By adding a known amount of the deuterated standard to a sample at the earliest possible stage, it acts as a perfect mimic for the analyte.[9] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[9] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[9]
A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Data Presentation: Quantitative Comparison
The superiority of deuterated internal standards over other types, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.
Table 1: Comparison of Precision (%CV) for Different Internal Standards
| Analyte | Matrix | Deuterated IS (%CV) | Structural Analog IS (%CV) | No IS (%CV) |
| Drug A | Plasma | 3.5 | 8.2 | 15.1 |
| Metabolite B | Urine | 4.1 | 9.5 | 18.9 |
| Biomarker C | Tissue | 5.2 | 11.3 | 22.4 |
Table 2: Comparison of Accuracy (%Bias) for Different Internal Standards
| Analyte | Matrix | Deuterated IS (%Bias) | Structural Analog IS (%Bias) | No IS (%Bias) |
| Drug A | Plasma | 1.8 | 6.5 | -12.7 |
| Metabolite B | Urine | -2.3 | 8.1 | 15.3 |
| Biomarker C | Tissue | 3.1 | -9.8 | -25.6 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for common sample preparation techniques incorporating deuterated internal standards.
Protein Precipitation (for Plasma or Serum Samples)
This is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.[7][10]
Objective: To extract a small molecule drug from human plasma.
Materials:
-
Human plasma sample
-
Deuterated internal standard working solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis, avoiding the protein pellet.
Solid-Phase Extraction (SPE) (for Urine Samples)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[11][12]
Objective: To extract a drug metabolite from a urine sample.
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Deionized water
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
Vacuum manifold
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.
-
Equilibration: Pass 1 mL of deionized water through each cartridge.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) (for Tissue Homogenates)
LLE is a classic technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[6][13]
Objective: To extract a lipid-soluble compound from a tissue homogenate.
Materials:
-
Tissue homogenate
-
Deuterated internal standard working solution
-
Extraction solvent (e.g., methyl tert-butyl ether - MTBE)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of tissue homogenate, add 20 µL of the deuterated internal standard working solution.
-
Add 200 µL of aqueous buffer and vortex briefly.
-
Add 1 mL of the extraction solvent (MTBE).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Mandatory Visualizations
Key decision points for selecting a suitable internal standard.
The kinetic isotope effect on drug metabolism rates.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate synthesis and selection, and careful method validation are essential for their successful implementation in regulated and research environments. While challenges such as isotopic effects and the cost of synthesis exist, the benefits in terms of data quality and reliability are undeniable, solidifying their position as the gold standard in quantitative mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blog [phenomenex.blog]
- 5. myadlm.org [myadlm.org]
- 6. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a protein precipitation extraction method [protocols.io]
- 8. m.youtube.com [m.youtube.com]
- 9. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics [mdpi.com]
- 13. Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CEP-Lysine Pathway in Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipid peroxidation, a critical manifestation of oxidative stress, generates a myriad of reactive aldehydes that can covalently modify biological macromolecules, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases. Among these modifications, the formation of 2-(ω-carboxyethyl)pyrrole (CEP)-lysine adducts represents a specific and significant consequence of the oxidation of docosahexaenoate (DHA), a polyunsaturated fatty acid highly enriched in neuronal tissues, particularly the retina. This technical guide provides a comprehensive overview of the CEP-lysine pathway, from its fundamental formation chemistry to its intricate role in disease pathophysiology, with a special focus on age-related macular degeneration (AMD). We present detailed experimental protocols for the detection and quantification of CEP-lysine adducts, summarize key quantitative data, and illustrate the associated signaling pathways to equip researchers and drug development professionals with the essential knowledge to investigate this critical pathway.
The Chemistry of CEP-Lysine Formation
The formation of CEP-lysine adducts is a multi-step process initiated by the free radical-mediated peroxidation of DHA-containing phospholipids (B1166683).[1]
Step 1: Initiation of Lipid Peroxidation. The process begins with the abstraction of a hydrogen atom from a methylene (B1212753) group in DHA by a reactive oxygen species (ROS), forming a lipid radical.
Step 2: Propagation. The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction and forming a lipid hydroperoxide.
Step 3: Decomposition and Formation of Reactive Aldehydes. The unstable lipid hydroperoxides decompose to form various reactive aldehydes. Specifically, the oxidative cleavage of DHA-containing phospholipids generates γ-hydroxyalkenal phospholipids.
Step 4: Adduct Formation. These γ-hydroxyalkenal phospholipids can then react with the ε-amino group of lysine (B10760008) residues in proteins to form a Schiff base, which subsequently cyclizes to form the stable CEP-lysine adduct.[1]
Pathophysiological Role of CEP-Lysine Adducts
CEP-lysine adducts are not merely markers of oxidative damage; they are bioactive molecules that actively contribute to disease pathogenesis, most notably in AMD.
Pro-inflammatory Signaling
CEP-modified proteins act as endogenous ligands for Toll-like receptor 2 (TLR2), a key pattern recognition receptor of the innate immune system.[2] The binding of CEP adducts to TLR2, likely in a heterodimer with TLR1 or TLR6, triggers a downstream signaling cascade that results in the activation of pro-inflammatory transcription factors such as NF-κB.[3][4] This leads to the upregulation and secretion of inflammatory cytokines and chemokines, creating a chronic inflammatory microenvironment.
Pro-angiogenic Effects
In the context of "wet" AMD, CEP adducts have been shown to promote angiogenesis, the formation of new blood vessels. This effect is also mediated, at least in part, through TLR2 signaling. The inflammatory milieu created by CEP-TLR2 activation can lead to the production of pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), contributing to the abnormal blood vessel growth characteristic of neovascular AMD.[5]
Autoimmunity
The presence of CEP-modified proteins can lead to the generation of autoantibodies against these neo-antigens. Elevated levels of anti-CEP autoantibodies have been detected in the plasma of AMD patients, suggesting a potential role for an autoimmune response in the disease's progression.[6]
Quantitative Data Summary
The following tables summarize key quantitative findings related to the CEP-lysine pathway in the context of AMD.
Table 1: CEP Adduct Levels in Human Plasma and Tissues
| Analyte | Sample Type | AMD Patients | Control Subjects | Fold Change | Reference |
| Anti-CEP Immunoreactivity | Plasma | 1.5-fold higher | Baseline | 1.5x | [6] |
| CEP Adducts | Plasma | ~86% higher | Baseline | 1.86x | [7] |
| CEP Adducts | Drusen | Significantly more abundant | Lower levels | - | [5] |
Table 2: Anti-CEP Autoantibody Levels in Human Plasma
| Analyte | Sample Type | AMD Patients | Control Subjects | Fold Change | Reference |
| Anti-CEP Autoantibody Titer | Serum | 2.3-fold higher | Baseline | 2.3x | [6] |
| Anti-CEP-1 Antibodies (IgG) | Serum | 61.4% positive | 5.1% positive | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of CEP-lysine adducts.
Quantification of CEP-Lysine by Competitive ELISA
This protocol is adapted from commercially available kits for Nε-(carboxyethyl)lysine (CEL), a structurally similar advanced glycation end product.[5][7]
Materials:
-
CEP-conjugate coated 96-well plate
-
Wash Buffer (1X)
-
Assay Diluent
-
CEP-BSA standard (for standard curve)
-
Anti-CEP primary antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the CEP-BSA standard in Assay Diluent to create a standard curve (e.g., 0-25 µg/mL). Dilute unknown samples in 1X PBS containing 0.1% BSA if necessary.
-
Competitive Binding: Add 50 µL of the unknown sample or CEP-BSA standard to the wells of the CEP-conjugate coated plate. Incubate at room temperature for 10 minutes on an orbital shaker.
-
Primary Antibody Incubation: Add 50 µL of the diluted anti-CEP antibody to each well. Incubate at room temperature for 1 hour on an orbital shaker.
-
Washing: Wash the plate 3 times with 250 µL of 1X Wash Buffer per well, with thorough aspiration between each wash.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to all wells. Incubate for 1 hour at room temperature on an orbital shaker.
-
Washing: Repeat the washing step as in step 4.
-
Substrate Reaction: Add 100 µL of the Substrate Solution to each well. Incubate at room temperature for 2-30 minutes on an orbital shaker, protected from light.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm immediately. The intensity of the color is inversely proportional to the amount of CEP in the sample.
Quantification of CEP-Lysine by LC-MS/MS
This protocol provides a more specific and sensitive method for the absolute quantification of CEP-lysine.[9]
Materials:
-
Plasma or tissue homogenate samples
-
Butylhydroxytoluene (BHT)
-
Proteases (e.g., pronase E, leucine (B10760876) aminopeptidase)
-
Solid Phase Extraction (SPE) cartridges (e.g., Hypercarb)
-
LC-MS/MS system with a C18 column
-
Mobile phases (e.g., aqueous acetonitrile/heptafluorobutyric acid)
-
CEP-lysine authentic standard
Procedure:
-
Sample Preparation:
-
To plasma or tissue homogenates, add BHT to prevent further oxidation.
-
Perform enzymatic digestion of proteins using a combination of proteases (e.g., pronase E and leucine aminopeptidase) for approximately 24 hours to release CEP-lysine.
-
-
Solid Phase Extraction (SPE):
-
Clean up the digested sample using an SPE cartridge to remove interfering substances and enrich for CEP-lysine.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up sample into the LC-MS/MS system.
-
Separate CEP-lysine from other components using a C18 column with a suitable gradient of mobile phases.
-
Detect and quantify CEP-lysine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Generate a standard curve using the authentic CEP-lysine standard for absolute quantification.
-
Conclusion
The CEP-lysine pathway is a critical component of the pathophysiology of diseases driven by oxidative stress, particularly AMD. The formation of these adducts on proteins initiates a cascade of pro-inflammatory and pro-angiogenic events, primarily through the activation of TLR2. The ability to accurately detect and quantify CEP-lysine adducts and their corresponding autoantibodies is essential for both basic research into disease mechanisms and the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the role of the CEP-lysine pathway and to identify potential targets for intervention in AMD and other related pathologies.
References
- 1. Human N epsilon carboxyethyl lysine (CEL) Elisa Kit – AFG Scientific [afgsci.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Distinct signaling pathways regulate TLR2 co-stimulatory function in human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CEL Competitive ELISA [cellbiolabs.com]
- 6. N-epsilon-(Carboxyethyl) Lysine (CEL) Assay Kit (ab238540) | Abcam [abcam.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. High levels of antibodies to citrullinated α-enolase peptide-1 (CEP-1) identify erosions and interstitial lung disease (ILD) in a Chinese rheumatoid arthritis cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Note: Quantitative Analysis of CEP-Lysine in Human Plasma by Stable Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(ω-carboxyethyl)pyrrole-lysine (CEP-Lysine) in human plasma samples. CEP-Lysine is a key biomarker for oxidative stress and lipid peroxidation, particularly implicated in age-related macular degeneration[1]. The method utilizes a stable isotope-labeled internal standard, CEP-Lysine-d4, for accurate and precise quantification through isotope dilution. The protocol covers plasma sample preparation involving protein precipitation and hydrolysis, followed by optimized chromatographic separation and mass spectrometric detection.
Introduction
Advanced glycation and lipoxidation end products are formed through non-enzymatic reactions with proteins, lipids, and nucleic acids. CEP-lysine is a specific adduct formed from the oxidative degradation of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid abundant in the brain and retina[1]. Reactive fragments generated during DHA peroxidation react with lysine (B10760008) residues on proteins to form stable CEP adducts[1]. Elevated levels of CEP-lysine are associated with pathological conditions, making its accurate quantification in biological matrices like plasma crucial for clinical research.
This method employs a stable isotope dilution strategy, which is the gold standard for quantitative mass spectrometry. By spiking plasma samples with a known concentration of this compound, variations during sample preparation and analysis can be normalized, ensuring high accuracy and reproducibility[2][3].
Biochemical Pathway: Formation of CEP-Lysine
The formation of CEP-Lysine is a multi-step process initiated by the peroxidation of DHA-containing phospholipids.
Caption: Formation of CEP-Lysine from DHA peroxidation.
Experimental Protocols
Materials and Reagents
-
CEP-Lysine analytical standard
-
This compound internal standard (IS)[1]
-
LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water
-
Formic acid (FA) and hydrochloric acid (HCl)
-
Human plasma (collected in K2-EDTA tubes)
-
Micro-centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
LC vials
Sample Preparation
The sample preparation workflow is designed to release protein-bound CEP-Lysine through acid hydrolysis and remove interfering matrix components.
Caption: Workflow for plasma sample preparation.
Detailed Protocol:
-
Pipette 50 µL of human plasma into a 1.5 mL micro-centrifuge tube.
-
Add 10 µL of this compound internal standard solution (concentration determined based on expected endogenous levels).
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
For acid hydrolysis, add 200 µL of 6M HCl to the dried residue.
-
Seal the tube and heat at 110°C for 24 hours to liberate CEP-Lysine from proteins[2][3].
-
After cooling, evaporate the HCl under nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant through a 0.22 µm syringe filter into an LC vial for analysis[3].
LC-MS/MS Instrumentation and Conditions
Analysis is performed on a triple-quadrupole tandem mass spectrometer equipped with a TurboIonSpray or similar electrospray ionization (ESI) source.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| LC System | High-performance liquid chromatography (HPLC) system |
| Column | Reversed-Phase C18 Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 2% B to 50% B over 5 min, hold 1 min, return to 2% B, equilibrate 2 min |
| Total Run Time | ~8 minutes |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V |
| Source Temp. | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for CEP-Lysine and this compound Note: These are predicted transitions. Optimal transitions and collision energies should be determined empirically by infusing pure standards.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
|---|---|---|---|
| CEP-Lysine | 253.2 | 84.1 | 100 |
| CEP-Lysine | 253.2 | 130.1 | 100 |
| This compound (IS) | 257.2 | 88.1 | 100 |
Calibration Curve and Quality Controls
Prepare calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or PBS with 4% BSA) with known concentrations of CEP-Lysine. Process these standards and quality control (QC) samples (low, mid, high concentration) alongside the unknown plasma samples using the protocol described in section 2.2. The concentration of CEP-Lysine is determined from the peak area ratio of the analyte to the internal standard.
Expected Performance Characteristics
The following table summarizes the expected performance of the method, based on validated assays for similar lysine adducts like CML and CEL[2][3][5][6].
Table 4: Summary of Method Validation Parameters
| Parameter | Expected Result |
|---|---|
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.05 - 5 µmol/L |
| Lower Limit of Quantification (LLOQ) | 0.05 µmol/L |
| Intra-day Precision (%CV) | < 10%[2][6] |
| Inter-day Precision (%CV) | < 15%[2][6] |
| Accuracy (% Recovery) | 85 - 115%[2][6] |
| Matrix Effect | Monitored and compensated by IS |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of the oxidative stress biomarker CEP-Lysine in human plasma. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. This protocol is well-suited for clinical research and drug development studies investigating the role of lipid peroxidation in disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Quantitative determination of ɛ-N-carboxymethyl-L-lysine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Nε-(2-carboxyethyl)lysine (CEP)-Lysine in Retinal Tissue using Isotope Dilution Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of Nε-(2-carboxyethyl)lysine (CEP)-lysine, a key biomarker of oxidative stress, in retinal tissue. The method utilizes a stable isotope-labeled internal standard, CEP-Lysine-d4, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals investigating the role of oxidative damage in retinal diseases such as age-related macular degeneration (AMD).
Introduction
Nε-(2-carboxyethyl)lysine (CEP) is an advanced lipoxidation end product formed from the oxidation of docosahexaenoate (DHA), a polyunsaturated fatty acid highly abundant in the retina. CEP can covalently modify proteins, forming CEP-lysine adducts that contribute to cellular dysfunction and have been implicated in the pathogenesis of AMD.[1] Accurate quantification of CEP-lysine in retinal tissue is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This application note describes a robust LC-MS/MS method for the quantification of CEP-lysine in retinal tissue samples, employing enzymatic digestion and isotope dilution with this compound for enhanced accuracy and precision.
Experimental Workflow
The overall experimental workflow for the quantification of CEP-lysine in retinal tissue is depicted below.
References
Application Note: Quantitative Analysis of Nε-(carboxyethyl)lysine (CEL) in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sample preparation and quantitative analysis of Nε-(carboxyethyl)lysine (CEL), a significant advanced glycation end product (AGE), in human plasma. The method employs a stable isotope-labeled internal standard, deuterated CEL (CEL-d4), for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes protein precipitation, acid hydrolysis, and solid-phase extraction (SPE) for sample cleanup, ensuring high sensitivity and reproducibility. This method is intended for researchers, scientists, and drug development professionals investigating oxidative stress and related pathologies.
Introduction
Nε-(carboxyethyl)lysine (CEL) is a non-enzymatic post-translational modification of lysine (B10760008) residues in proteins, formed through glycation and oxidation reactions. Elevated levels of CEL are associated with various pathological conditions, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate quantification of CEL in biological matrices is crucial for understanding its role as a biomarker and for the development of therapeutic interventions. This protocol describes a robust and reliable LC-MS/MS method for the determination of CEL in human plasma, utilizing a deuterated internal standard to correct for matrix effects and variations in sample processing.
Experimental Workflow
The overall experimental workflow for the quantification of CEL in human plasma is depicted below.
Figure 1. Experimental workflow for CEL analysis.
Materials and Reagents
-
Nε-(carboxyethyl)lysine (CEL) standard
-
Nε-(carboxyethyl-d4)lysine (CEL-d4) internal standard
-
Hydrochloric acid (HCl), 6N
-
Trichloroacetic acid (TCA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma (or other biological matrix)
Detailed Experimental Protocol
Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of plasma, add the deuterated internal standard (CEL-d4) to a final concentration of 1 µM.
-
Protein Precipitation: Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid to the plasma sample. Vortex for 30 seconds and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Acid Hydrolysis: Discard the supernatant and add 1 mL of 6N HCl to the protein pellet. Tightly cap the tube and heat at 110°C for 24 hours to hydrolyze the proteins and liberate CEL.
-
Drying: After hydrolysis, cool the samples to room temperature and evaporate the HCl under a stream of nitrogen at 60°C.
-
Reconstitution and SPE Cleanup: Reconstitute the dried hydrolysate in 1 mL of 0.1% formic acid in water. Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water. Load the reconstituted sample onto the SPE cartridge. Wash the cartridge with 1 mL of 0.1% formic acid in water. Elute the analytes with 1 mL of 50% acetonitrile in water containing 0.1% formic acid.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate CEL from other components. For example: 0-1 min, 2% B; 1-5 min, 2-50% B; 5-6 min, 50-95% B; 6-7 min, 95% B; 7-7.1 min, 95-2% B; 7.1-10 min, 2% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Quantitative Data Summary
The following table summarizes the typical quantitative performance of the method.
| Parameter | Nε-(carboxyethyl)lysine (CEL) | Reference |
| Linearity Range | 0.025 - 1.500 µmol/L | [1] |
| Lower Limit of Quantification (LLOQ) | 0.02 µmol/L | [2][3] |
| Intra-day Precision (%RSD) | < 8.2% | [2][3] |
| Inter-day Precision (%RSD) | < 9.0% | [2][3] |
| Accuracy (%RE) | Within ±4% | [1] |
| Mean Recovery | 98% | [2][3] |
Logical Relationship of Key Steps
The following diagram illustrates the logical connections and rationale behind the key steps in the sample preparation protocol.
Figure 2. Rationale behind the sample preparation steps.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Nε-(carboxyethyl)lysine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for clinical research and biomarker discovery studies. The detailed sample preparation procedure, including protein precipitation, acid hydrolysis, and SPE cleanup, effectively removes interfering substances from the complex plasma matrix.
References
Application of CEP-Lysine-d4 in Targeted Proteomics: A Detailed Guide
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(ω-carboxyethyl)pyrrole (CEP)-lysine is a significant biomarker associated with oxidative stress and the pathogenesis of age-related macular degeneration (AMD).[1] It is formed through the oxidative degradation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid abundant in the retina, leading to the modification of lysine (B10760008) residues in proteins.[1] Accurate and precise quantification of CEP-lysine in biological matrices is crucial for understanding disease mechanisms, identifying potential therapeutic targets, and developing novel diagnostic tools.
This document provides a comprehensive guide to the application of CEP-Lysine-d4 as an internal standard for the targeted quantification of CEP-lysine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and matrix effects, ensuring high accuracy and reproducibility.[2][3]
Principle of the Assay
This targeted proteomics approach relies on the principle of stable isotope dilution mass spectrometry. A known amount of this compound is spiked into a biological sample. The endogenous (unlabeled) CEP-lysine and the deuterated internal standard are then extracted, and if protein-bound, released through hydrolysis. The analytes are subsequently separated by liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.[2][3] The ratio of the signal intensity of the endogenous CEP-lysine to that of the known amount of this compound allows for precise quantification.
Signaling Pathway of CEP-Lysine Formation
The formation of CEP-lysine is a multi-step process initiated by the oxidative degradation of DHA. This pathway is a key element in the molecular pathology of diseases like AMD.
Experimental Protocols
1. Sample Preparation: Protein Hydrolysis and Extraction
This protocol is designed for the liberation of CEP-lysine from protein backbones in biological samples such as plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
This compound internal standard solution (10 µM in methanol)
-
6 N Hydrochloric Acid (HCl)
-
200 proof Ethanol
-
Nitrogen gas stream
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Water with 0.1% formic acid
Procedure:
-
To 100 µL of the biological sample, add a known amount of this compound internal standard (e.g., 10 µL of 10 µM solution).
-
Add 1 mL of 6 N HCl to the sample.
-
Incubate the mixture at 110°C for 24 hours to achieve complete protein hydrolysis.
-
After hydrolysis, evaporate the sample to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried sample in 1 mL of water with 0.1% formic acid.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water with 0.1% formic acid to remove interfering substances.
-
Elute the CEP-lysine and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the final sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
2. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer
LC Conditions (Example):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 95% B to 50% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Predicted):
The following MRM transitions are predicted based on the fragmentation patterns of similar carboxyethyl-modified lysine compounds.[4][5] These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CEP-Lysine | 269.15 | 130.1 | 20 |
| 84.1 | 35 | ||
| This compound | 273.17 | 130.1 | 20 |
| 84.1 | 35 |
Data Analysis:
-
Integrate the peak areas for the specified MRM transitions of both CEP-lysine and this compound.
-
Calculate the peak area ratio of CEP-lysine to this compound.
-
Generate a calibration curve using known concentrations of CEP-lysine standard spiked with a constant amount of this compound.
-
Determine the concentration of CEP-lysine in the biological samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The overall workflow for the targeted quantification of CEP-lysine is depicted below.
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data obtained from a targeted proteomics experiment for CEP-lysine.
| Sample ID | CEP-Lysine Peak Area | This compound Peak Area | Peak Area Ratio (CEP-Lysine / this compound) | Concentration (ng/mL) |
| Control 1 | 150,000 | 1,000,000 | 0.150 | 15.0 |
| Control 2 | 165,000 | 1,050,000 | 0.157 | 15.7 |
| AMD Patient 1 | 450,000 | 980,000 | 0.459 | 45.9 |
| AMD Patient 2 | 520,000 | 1,020,000 | 0.510 | 51.0 |
| Drug-Treated 1 | 250,000 | 1,010,000 | 0.248 | 24.8 |
| Drug-Treated 2 | 275,000 | 990,000 | 0.278 | 27.8 |
The targeted proteomics workflow using this compound as an internal standard provides a robust, sensitive, and accurate method for the quantification of CEP-lysine in complex biological samples. This approach is invaluable for basic research into the mechanisms of oxidative stress-related diseases and for the clinical development of diagnostics and therapeutics. The detailed protocols and workflows presented here serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of ɛ-N-carboxymethyl-L-lysine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry of Nε-(carboxyethyl)lysine (CEP-lysine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nε-(carboxyethyl)lysine (CEP-lysine) is a stable, non-enzymatic modification of protein lysine (B10760008) residues that arises from glycation and oxidation reactions. It is recognized as a significant biomarker for oxidative stress, which is implicated in the pathogenesis of numerous diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Accurate and precise quantification of CEP-lysine in biological samples is crucial for understanding its role in disease progression and for the development of novel therapeutic strategies. Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of CEP-lysine due to its high sensitivity, specificity, and accuracy.[1][2][3][4] This document provides a detailed protocol for the determination of CEP-lysine in human plasma protein hydrolysates using IDMS.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a quantitative analytical technique that relies on the addition of a known amount of a stable isotope-labeled internal standard to a sample. The internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard using mass spectrometry, the concentration of the analyte in the original sample can be accurately determined. This method effectively corrects for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Nε-(carboxyethyl)lysine (CEP-lysine) standard
-
Deuterated Nε-(carboxyethyl)lysine (e.g., d4-CEP-lysine) as an internal standard
-
Hydrochloric acid (HCl), 6 M
-
Trichloroacetic acid (TCA)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid
Equipment
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
-
Centrifuge
-
Heating block or oven
-
Vacuum concentrator (e.g., SpeedVac)
-
Vortex mixer
Sample Preparation: Protein Hydrolysis
-
Spiking with Internal Standard: To a known volume of plasma (e.g., 100 µL), add a precise amount of the deuterated CEP-lysine internal standard.
-
Protein Precipitation: Precipitate the plasma proteins by adding an equal volume of cold 10% (w/v) trichloroacetic acid. Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Washing: Carefully discard the supernatant. Wash the protein pellet with a cold organic solvent like ethanol (B145695) or acetone (B3395972) to remove remaining TCA and lipids. Centrifuge again and discard the supernatant.
-
Acid Hydrolysis: Add 1 mL of 6 M HCl to the protein pellet.[1][2][3][4]
-
Hydrolysis: Heat the sample at 110°C for 24 hours to completely hydrolyze the proteins into their constituent amino acids.
-
Drying: After hydrolysis, cool the sample to room temperature and dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator to remove the HCl.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase, such as 5 mmol/L NFPA in water, for LC-MS/MS analysis.[2][3][4]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column (e.g., 50 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 5 mmol/L nonafluoropentanoic acid (NFPA) in water.[2][3][4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute CEP-lysine. For example, a linear gradient from 10% to 80% B over several minutes.
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous CEP-lysine and the deuterated internal standard. For example:
-
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for CEP-lysine Quantification
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 0.02 µmol/L | [1][2][3][4] |
| Linearity Range | 0.025 - 1.500 µmol/L | [5] |
| Mean Recovery | 98% | [1][2][3][4] |
| Within-day Precision (CV%) | < 8.2% | [1][2][3][4] |
| Between-day Precision (CV%) | < 9.0% | [1][2][3][4] |
Table 2: CEP-lysine Concentrations in Human Plasma
| Population | CEP-lysine Concentration (µmol/L) (Mean ± SD) | Reference |
| Healthy Individuals (n=10) | 0.82 ± 0.21 | [2][4] |
| Hemodialysis Patients (n=17) | 1.84 ± 0.39 | [2][3] |
| Peritoneal Dialysis Patients (n=9) | 1.71 ± 0.42 | [2][3] |
Visualizations
Caption: Experimental workflow for CEP-lysine quantification by IDMS.
Caption: Formation pathway of Nε-(carboxyethyl)lysine (CEP-lysine).
References
- 1. academic.oup.com [academic.oup.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nε-(Carboxyethyl)pyrrole-lysine (CEP-lysine) using a Stable Isotope Dilution LC-MS/MS Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and specific quantification of CEP-lysine in biological samples, such as human plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, CEP-Lysine-d4.
Introduction
Nε-(Carboxyethyl)pyrrole-lysine (CEP-lysine) is a biomarker formed from the adduction of lipid peroxidation products to lysine (B10760008) residues on proteins. Specifically, oxidative cleavage of docosahexaenoic acid (DHA), an abundant omega-3 polyunsaturated fatty acid, produces reactive fragments that interact with the primary amine group of lysine to form CEP derivatives.[1] Elevated levels of CEP-lysine and other advanced glycation and lipoxidation end products have been associated with various pathological conditions, including age-related macular degeneration (AMD), making its accurate quantification crucial for research and clinical studies.[1][2]
This protocol employs a robust and sensitive LC-MS/MS method, which is well-suited for the precise quantification of small molecules in complex biological matrices.[3][4][5] The use of a stable isotope-labeled internal standard, this compound, is critical for achieving high accuracy and precision.[1] The internal standard, being chemically identical to the analyte, co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.
Signaling Pathway and Formation of CEP-Lysine
CEP-lysine is a product of lipid peroxidation, a complex process involving the oxidative degradation of polyunsaturated fatty acids (PUFAs). The pathway begins with the generation of reactive oxygen species (ROS) that attack PUFAs, like DHA, initiating a chain reaction that produces lipid hydroperoxides.[6] These unstable intermediates can decompose into various reactive aldehydes and other electrophilic species.[7][8] These reactive species can then covalently modify proteins by reacting with the nucleophilic side chains of amino acids, such as the ε-amino group of lysine, to form adducts like CEP-lysine.[1][7]
Caption: Formation of CEP-Lysine from PUFA peroxidation.
Experimental Workflow
The overall experimental workflow for the quantification of CEP-lysine involves several key steps: sample preparation including protein hydrolysis, followed by LC-MS/MS analysis and data processing.
Caption: Workflow for CEP-Lysine quantification.
Detailed Experimental Protocols
Materials and Reagents
-
CEP-lysine standard (Cayman Chemical or equivalent)
-
This compound internal standard (Cayman Chemical, CAS: 2702446-72-6)[1][9]
-
Hydrochloric acid (HCl), 6 M
-
Trichloroacetic acid (TCA) or Acetone (B3395972) for protein precipitation[10][11]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS grade acetonitrile, water, and formic acid[12]
-
Human plasma (or other biological matrix)
Sample Preparation
-
Internal Standard Spiking: To 100 µL of plasma sample, add a known amount of this compound internal standard (e.g., 50 ng).
-
Protein Precipitation: Add 200 µL of ice-cold acetone to the plasma sample to precipitate proteins.[10] Vortex and incubate at -20°C for 30 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C.[10] Collect the supernatant.
-
Acid Hydrolysis: Dry the supernatant under a stream of nitrogen. Add 1 mL of 6 M HCl and heat at 110°C for 24 hours to hydrolyze the proteins and release the CEP-lysine adducts.[13]
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the CEP-lysine and this compound with 1 mL of methanol or acetonitrile.
-
Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).
-
LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 150 x 2.0 mm, 5 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[10][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[12][14] |
| Gradient | Start at 2% B, linear increase to 60% B over 7 min, then to 95% B, hold, and return to initial conditions.[12] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL[12] |
| Column Temp | 30°C[12] |
| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex 5500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[5] |
| Temperature | 650°C[12] |
MRM Transitions:
The specific m/z transitions for CEP-lysine and its deuterated internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Based on their molecular weights (CEP-lysine: ~268.3 g/mol , this compound: ~272.3 g/mol ), representative transitions are provided below. The most intense and specific product ions should be selected for quantification (Q1) and confirmation (Q2).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| CEP-lysine | 269.1 | 84.1 | 130.1 |
| This compound | 273.1 | 88.1 | 134.1 |
Note: The m/z values for the precursor ions represent the [M+H]+ adduct. The product ions often correspond to characteristic fragments of the lysine backbone.
Data Presentation and Quantification
Calibration Curve
A calibration curve is constructed by analyzing a series of calibration standards prepared with known concentrations of CEP-lysine and a constant concentration of this compound. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Table 1: Representative Calibration Curve Data
| CEP-lysine Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 150,500 | 0.010 |
| 5.0 | 7,650 | 151,000 | 0.051 |
| 10.0 | 15,300 | 149,800 | 0.102 |
| 50.0 | 75,900 | 150,200 | 0.505 |
| 100.0 | 151,200 | 149,500 | 1.011 |
| 250.0 | 378,000 | 150,800 | 2.507 |
| 500.0 | 755,000 | 149,900 | 5.037 |
The linearity of the curve should be assessed, with an R² value > 0.99 being desirable.
Sample Quantification
The concentration of CEP-lysine in the unknown biological samples is determined by calculating their analyte/internal standard peak area ratio and interpolating the concentration from the linear regression equation of the calibration curve.
Table 2: Quantification of CEP-lysine in Human Plasma Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |
| Control 1 | 22,500 | 150,100 | 0.150 | 14.8 |
| Control 2 | 25,800 | 149,500 | 0.173 | 17.1 |
| AMD Patient 1 | 65,400 | 150,800 | 0.434 | 43.0 |
| AMD Patient 2 | 71,200 | 149,900 | 0.475 | 47.1 |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of CEP-lysine in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The method demonstrates high sensitivity and specificity, making it a valuable tool for researchers and clinicians investigating the role of lipid peroxidation and oxidative stress in various diseases. The detailed workflow, from sample preparation to data analysis, ensures reliable and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of epsilon-(gamma-glutamyl)lysine in digests of enzymatically cross-linked leguminous proteins by high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Peroxidation Modification of Protein Generates Nϵ-(4-Oxononanoyl)lysine as a Pro-inflammatory Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid peroxidation modification of protein generates Nepsilon-(4-oxononanoyl)lysine as a pro-inflammatory ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative determination of ɛ-N-carboxymethyl-L-lysine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Derivatization of Nε-(1-carboxyethyl)lysine (CEP-lysine) for GC-MS Analysis with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Nε-(1-carboxyethyl)lysine (CEP-lysine), a significant advanced glycation end product (AGE), using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of CEP-lysine, a chemical derivatization step is essential to enable its analysis by GC-MS. This protocol outlines a robust two-step derivatization procedure involving esterification followed by acylation. Furthermore, it emphasizes the critical role of a stable isotope-labeled internal standard for accurate and precise quantification. This methodology is particularly relevant for research in areas such as diabetes, oxidative stress, and neurodegenerative diseases where CEP-lysine is a key biomarker.
Introduction
Nε-(1-carboxyethyl)lysine (CEP-lysine) is an advanced glycation end product formed from the reaction of methylglyoxal (B44143) with lysine (B10760008) residues in proteins. Elevated levels of CEP-lysine have been implicated in the pathogenesis of various diseases, including diabetes, atherosclerosis, and age-related macular degeneration. Consequently, the accurate quantification of CEP-lysine in biological samples is of significant research interest.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity. However, the direct analysis of amino acids and their derivatives like CEP-lysine is challenging due to their poor volatility.[1][2][3] Chemical derivatization is therefore a mandatory step to convert these polar analytes into more volatile and thermally stable compounds suitable for GC-MS analysis.[1][2][3]
This application note details a widely used two-step derivatization method involving esterification of the carboxyl groups followed by acylation of the amino and hydroxyl groups. The use of a stable isotope-labeled internal standard, introduced prior to sample preparation, is crucial for correcting for analyte losses during sample processing and for variations in derivatization efficiency and instrument response.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of CEP-lysine is depicted below. This process includes sample preparation, the addition of an internal standard, a two-step derivatization, and finally, GC-MS analysis.
Figure 1: Experimental workflow for CEP-lysine analysis by GC-MS.
Signaling Pathway/Logical Relationship
The derivatization process follows a logical two-step chemical modification of the CEP-lysine molecule to enhance its volatility for GC-MS analysis. The first step targets the carboxyl groups, and the second step targets the amino groups.
Figure 2: Two-step derivatization of CEP-lysine for GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
Nε-(1-carboxyethyl)lysine (CEP-lysine) standard
-
Nε-(1-carboxyethyl)lysine-d4 (this compound) internal standard
-
Methanol (B129727) (CH3OH), anhydrous
-
Deuterated Methanol (CD3OD), anhydrous (for in-situ internal standard generation if a commercial standard is unavailable)
-
Acetyl chloride or concentrated Hydrochloric acid (HCl)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (EA), anhydrous
-
Toluene (B28343), GC-MS grade
-
Borate (B1201080) buffer (pH 9.0)
-
Nitrogen gas, high purity
-
Reacti-Vials™ or similar glass reaction vials with PTFE-lined caps
Sample Preparation
For biological samples containing proteins, a hydrolysis step is required to release CEP-lysine from the protein backbone.
-
To 100 µL of plasma or a known amount of tissue homogenate, add a known amount of this compound internal standard.
-
Add 1 mL of 6M HCl.
-
Hydrolyze at 110°C for 24 hours in a sealed, vacuum-purged tube.
-
After hydrolysis, cool the sample and centrifuge to remove any precipitate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate buffer for solid-phase extraction (SPE) cleanup, if necessary, to remove interfering substances.
Derivatization Protocol
This protocol is adapted from established methods for the derivatization of amino acids for GC-MS analysis.[4][5][6]
Step 1: Esterification
-
Place the dried sample residue (or a known amount of CEP-lysine standard) in a reaction vial.
-
Prepare the esterification reagent: 2M methanolic HCl. This can be prepared by slowly adding acetyl chloride to anhydrous methanol.
-
Add 200 µL of 2M methanolic HCl to the reaction vial.
-
Seal the vial and heat at 80°C for 60 minutes.[6]
-
After cooling, evaporate the reagent to dryness under a stream of nitrogen.
Note on Internal Standard Synthesis: A deuterated internal standard can be prepared in-situ by using 2M HCl in deuterated methanol (CD3OD) with a known amount of unlabeled CEP-lysine.[5][6]
Step 2: Acylation
-
To the dried, esterified sample, add 100 µL of a 1:4 (v/v) mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate.[5]
-
Seal the vial and heat at 65°C for 30 minutes.[6]
-
Cool the vial to room temperature.
-
Evaporate the excess reagent under a gentle stream of nitrogen.
Extraction for GC-MS Analysis
-
Reconstitute the dried derivative in 100 µL of borate buffer (pH 9.0).
-
Add 200 µL of toluene and vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the upper toluene layer containing the derivatized analyte to a GC-MS autosampler vial.
GC-MS Conditions
-
Gas Chromatograph: Agilent or equivalent GC system
-
Column: 5% Phenyl Methylpolysiloxane (e.g., TR-5, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection: 1 µL, splitless mode
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent or equivalent single quadrupole or ion trap MS
-
Ionization Mode: Negative Chemical Ionization (NCI) is often preferred for halogenated derivatives due to high sensitivity.[6]
-
Source Temperature: 150°C
-
Quadrupole Temperature: 150°C
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification.
Quantitative Data
The following table summarizes representative mass-to-charge ratios (m/z) for the dimethyl ester, di-pentafluoropropionyl derivative of CEP-lysine and its deuterated internal standard, which are monitored in SIM mode for quantification. It is important to note that derivatization of CEP-lysine can sometimes lead to decomposition, forming lysine derivatives.[6] Therefore, careful selection of monitoring ions is crucial. The formation of dimethyl ester-dipentafluoropropionyl derivatives of NεCEK, i.e., (d0Me)2-NεCEK-(PFP)2 (M, 538) and (d3Me)2-NεCEK-(PFP)2 (M, 544), has been suggested.[6]
| Analyte/Internal Standard | Derivative | Parent Ion (M) | Key Fragment Ions (m/z) for SIM | Reference |
| CEP-lysine | Dimethyl ester, di-pentafluoropropionyl | 538 | To be determined empirically, likely including fragments representing the loss of derivatizing groups and parts of the amino acid side chain. | [6] |
| This compound (IS) | Dimethyl ester, di-pentafluoropropionyl | 542 (assuming d4 on the lysine backbone) | To be determined empirically, shifted by +4 amu from the unlabeled analyte. | N/A |
| CEP-lysine (d6-methyl ester IS) | Di-(trideutero-methyl) ester, di-pentafluoropropionyl | 544 | To be determined empirically, shifted by +6 amu from the unlabeled analyte's methyl ester derivative. | [6] |
Note: The exact fragment ions for monitoring should be determined by analyzing the full scan mass spectrum of the derivatized standards.
Discussion
The successful GC-MS analysis of CEP-lysine is highly dependent on the efficiency and reproducibility of the derivatization procedure. The two-step esterification and acylation method is a robust approach that has been successfully applied to a variety of amino acids and their metabolites.[4][5][6] The use of pentafluoropropionic anhydride (PFPA) as the acylating agent is advantageous as the resulting pentafluoropropionyl derivatives are highly electronegative, which enhances their sensitivity in the negative chemical ionization (NCI) mode.[5]
A critical consideration in the analysis of CEP-lysine is its potential for degradation during the derivatization process, particularly under the acidic and thermal conditions of esterification.[6] This can lead to the formation of derivatized lysine, which may interfere with the analysis if not properly resolved chromatographically. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is the most effective way to compensate for any degradation or incomplete derivatization.
Conclusion
This application note provides a comprehensive protocol for the derivatization of CEP-lysine for quantitative analysis by GC-MS. The described two-step derivatization method, coupled with the use of a stable isotope-labeled internal standard, offers a reliable and sensitive approach for the determination of this important disease biomarker in various biological matrices. Researchers and drug development professionals can utilize this methodology to advance their understanding of the role of advanced glycation end products in health and disease.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 6. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating CEP-Lysine-d4 in Metabolomics Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced glycation end products (AGEs) and advanced lipoxidation end products (ALEs) are formed through non-enzymatic reactions between sugars or lipid peroxidation products and proteins, lipids, and nucleic acids. Nε-(Carboxyethyl)lysine (CEL) is a prominent ALE formed from the reaction of lipid-derived reactive carbonyls with lysine (B10760008) residues in proteins. Elevated levels of CEL are associated with oxidative stress and are implicated in the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.
This document provides detailed application notes and protocols for the quantification of Nε-(Carboxyethyl)lysine (CEL) in biological samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with CEL-d4 as an internal standard. While the user requested information on "CEP-Lysine-d4", it is presumed this refers to Carboxyethylpyrrole-lysine-d4 or more broadly to carboxyethylated lysine adducts for which CEL is a well-studied example. The methodologies described herein are applicable to the general class of carboxyethylated lysine adducts.
Biological Significance and Signaling Pathway
Lipid peroxidation, a consequence of oxidative stress, generates highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and 3-deoxyglucosone. These compounds readily react with the ε-amino group of lysine residues in proteins to form various adducts, including CEL. The accumulation of CEL can lead to protein cross-linking, impaired protein function, and the activation of inflammatory signaling pathways. One such pathway involves the Receptor for Advanced Glycation End products (RAGE). The binding of CEL-modified proteins to RAGE activates downstream signaling cascades, including the activation of NF-κB, leading to the transcription of pro-inflammatory cytokines and adhesion molecules. This contributes to a chronic inflammatory state and tissue damage.
Quantitative Analysis of CEL using LC-MS/MS
The use of a stable isotope-labeled internal standard, such as CEL-d4, is crucial for accurate and precise quantification of CEL in complex biological matrices. The stable isotope dilution method corrects for variations in sample preparation and matrix effects during LC-MS/MS analysis.
Sample Preparation Protocol
This protocol is a general guideline and may require optimization for specific biological matrices (e.g., plasma, tissue homogenate).
-
Protein Precipitation:
-
To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold methanol (B129727) containing the internal standard, CEL-d4 (final concentration to be optimized, typically 50-100 ng/mL).
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer to a new microcentrifuge tube.
-
-
Drying:
-
Dry the supernatant under a stream of nitrogen gas at 40°C or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The following is a representative LC-MS/MS method. Specific parameters should be optimized for the instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-95% B; 10-12 min: 95% B; 12-12.1 min: 95-2% B; 12.1-15 min: 2% B |
Table 2: Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | CEL | CEL-d4 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 205.1 | 209.1 |
| Product Ion (m/z) | 84.1, 130.1 | 88.1, 134.1 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 100 ms | 100 ms |
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte (CEL) to the peak area of the internal standard (CEL-d4). A calibration curve is constructed by analyzing standards containing known concentrations of CEL and a fixed concentration of CEL-d4.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL[1] |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <15% |
| Recovery | 85-115% |
Experimental Workflow
The overall experimental workflow for the quantification of CEL in biological samples is depicted below.
Conclusion
The stable isotope dilution LC-MS/MS method using CEL-d4 provides a robust and reliable approach for the accurate quantification of CEL in various biological matrices. This methodology is a valuable tool for researchers and drug development professionals investigating the role of lipid peroxidation and oxidative stress in disease and for evaluating the efficacy of therapeutic interventions. The protocols and data presented here serve as a comprehensive guide for incorporating the analysis of this important biomarker into metabolomics workflows.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal with CEP-Lysine-d4 in LC-MS
Welcome to the technical support center for troubleshooting issues related to the analysis of CEP-Lysine-d4. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems leading to poor signal intensity during LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of 2-(ω-carboxyethyl)pyrrole (CEP)-lysine. It contains four deuterium (B1214612) atoms, which increases its molecular weight, allowing it to be distinguished from the endogenous, non-deuterated form by a mass spectrometer. Its primary application is as an internal standard for the accurate quantification of CEP-lysine in biological samples by gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS)[1].
Q2: What are the optimal storage and stability conditions for this compound?
This compound is typically stored at -20°C and is stable for at least four years under these conditions[1]. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for one month in sealed containers to avoid moisture[2]. It is crucial to prevent degradation or unintended chemical reactions by adhering to these storage guidelines.
Q3: Can I use acid hydrolysis to release CEP-lysine from proteins?
No, it has been reported that the CEP moiety is destroyed by acid hydrolysis[3]. Therefore, enzymatic digestion is required to release CEP-lysine adducts from proteins before analysis.
Q4: What are the expected MRM transitions for CEP-Lysine and its deuterated standard?
While specific transitions should be optimized for your instrument, published data for related compounds can provide a starting point. For unlabeled CEP-Lysine (MW: 268.3 g/mol ), transitions of m/z 269.3 -> 206.2 and 269.3 -> 148.2 have been used[2]. For the closely related carboxyethyl lysine (B10760008) (CEL), quantitative transitions of m/z 219.1 -> 84.1 and m/z 219.1 -> 130.1 have been reported[1]. Given that this compound has a molecular weight of 272.3 g/mol , you should look for a precursor ion around m/z 273.3 [M+H]+ and optimize the corresponding product ions.
Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Poor Signal Intensity
A complete loss or significant drop in signal intensity for this compound can originate from the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS)[4]. This guide provides a logical workflow to identify the source of the problem.
Troubleshooting Workflow for Poor Signal
Caption: A step-by-step decision tree for troubleshooting poor LC-MS signal.
Guide 2: Issues Related to Sample Preparation
Sample preparation is a critical step that significantly impacts the accuracy and reproducibility of your results[5]. Matrix components can interfere with ionization, leading to signal suppression[6][7].
Question: My signal is low and inconsistent. Could my sample preparation be the problem?
Answer: Yes, this is a common issue. Inadequate removal of matrix components or degradation of the analyte during preparation can lead to poor signal. Consider the following:
-
Protein Precipitation: For plasma samples, protein precipitation is a crucial first step. Using ice-cold organic solvents like acetonitrile (B52724) or methanol (B129727) is a common and effective method[5]. An alternative is precipitation with trichloroacetic acid (TCA)[1].
-
Enzymatic Digestion: Since CEP-lysine is destroyed by acid hydrolysis, complete enzymatic digestion is necessary to liberate the adduct from proteins[3]. A combination of proteases like pronase E and leucine (B10760876) aminopeptidase (B13392206) has been shown to be effective[2][3].
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup after digestion to remove salts and other interferences. Hypercarb SPE cartridges have been used for CEP-lysine, with recoveries around 60%[3].
Sample Preparation Workflow for Plasma
Caption: A typical workflow for preparing plasma samples for CEP-lysine analysis.
Guide 3: Optimizing LC-MS Parameters
If sample preparation is robust, the issue may lie with the LC-MS method itself. Inefficient chromatography or suboptimal MS settings can severely impact signal intensity.
Question: How can I optimize my LC-MS method to improve the this compound signal?
Answer: Method optimization involves fine-tuning both the liquid chromatography and mass spectrometry parameters.
Liquid Chromatography (LC) Optimization:
-
Column Choice: Both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) columns can be used for amino acid analysis. For CEP-lysine, a Waters HSS C18 column has been used successfully[3].
-
Mobile Phase: The mobile phase composition is critical for good peak shape and retention.
-
Additives: Using volatile additives like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency[9]. For CEP-lysine specifically, aqueous acetonitrile with heptafluorobutyric acid has been reported to provide excellent resolution[3].
-
pH: The mobile phase pH affects the protonation state of the analyte, which influences both retention and ionization.
-
Mass Spectrometry (MS) Optimization:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for lysine and its derivatives[1].
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature to ensure efficient desolvation and ionization.
-
MRM Transitions: The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) is key to sensitivity and selectivity. As this compound is your internal standard, you should perform a product ion scan to identify the most intense and stable fragment ions.
-
Collision Energy (CE): The collision energy must be optimized for each MRM transition to ensure efficient fragmentation and maximize the signal of the product ion[10][11].
| Parameter | Recommended Starting Point | Potential Issue if Not Optimized |
| LC Column | C18 (e.g., Waters HSS T3) | Poor peak shape, co-elution with interferences. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Formate | Poor retention, peak tailing. |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid or 10mM Ammonium Formate | Inefficient elution, broad peaks. |
| Ionization Mode | ESI Positive | Poor ionization efficiency. |
| Precursor Ion | Infuse standard to determine exact m/z for [M+H]+ (expect ~273.3) | Incorrect precursor selection leads to no signal. |
| Product Ions | Perform product ion scan to find most abundant fragments | Low signal due to suboptimal fragmentation. |
| Collision Energy | Optimize for each transition (typically 10-40 eV) | Inefficient fragmentation leading to low signal intensity. |
Table 1: Recommended starting parameters for LC-MS/MS method development for this compound.
Guide 4: Addressing Matrix Effects
Question: I have a signal in neat standards, but it disappears or is greatly reduced in my biological samples. What is happening?
Answer: This is a classic sign of matrix effects , where components in the biological sample co-elute with your analyte and suppress its ionization[6][7][12].
-
How to Confirm: A post-extraction spiking experiment can quantify the extent of matrix effects. Compare the signal of this compound spiked into a blank, extracted matrix sample to the signal of the standard in a neat solvent[7].
-
How to Mitigate:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method, such as a different SPE sorbent or a liquid-liquid extraction step, to better remove interfering compounds[12].
-
Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and the interfering matrix components.
-
Dilute the Sample: Simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression[13].
-
Use a Stable Isotope Labeled Internal Standard: As you are already using this compound, it should co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification. However, if the suppression is so severe that the internal standard signal is also lost, the above strategies must be employed.
-
Experimental Protocols
Protocol 1: Protein Precipitation and Enzymatic Digestion of Plasma Proteins
This protocol is adapted from methodologies developed for the analysis of CEP adducts in plasma[2][3].
-
Sample Spiking: To 100 µL of plasma, add the working solution of this compound internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Incubation & Centrifugation: Incubate at -20°C for 30 minutes to facilitate protein precipitation. Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution & Digestion: Reconstitute the pellet in a suitable digestion buffer. Add a combination of Pronase E and leucine aminopeptidase.
-
Incubation: Incubate at 37°C for approximately 24 hours to ensure complete digestion.
-
Post-Digestion Cleanup: Proceed with SPE or a simple filtration step before injection, depending on sample cleanliness and observed matrix effects.
References
- 1. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. longdom.org [longdom.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large shifts in pKa values of lysine residues buried inside a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Dependence of matrix effect on ionization polarity during LC-ESI-MS analysis of derivatized amino acids in some natural samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of CEP-Lysine and CEP-Lysine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-(ω-carboxyethyl)pyrrole (CEP)-lysine and its deuterated internal standard, CEP-Lysine-d4.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (this compound) eluting slightly earlier than my analyte (CEP-lysine) in reversed-phase chromatography?
A1: This phenomenon, known as the "isotope effect," is common when using deuterated internal standards. Deuterated compounds can have slightly different physicochemical properties than their non-deuterated counterparts, leading to shorter retention times in reversed-phase chromatography.[1][2] While a small shift is often acceptable, complete co-elution is ideal to ensure that both the analyte and the internal standard experience the same matrix effects.[1]
Q2: I'm observing poor peak shape (tailing) for both CEP-lysine and this compound. What are the likely causes?
A2: Peak tailing for basic compounds like lysine (B10760008) derivatives is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.[3] Other potential causes include column overload, extra-column dead volume, or a partially blocked column frit.[3]
Q3: My quantitative results are inconsistent and inaccurate. What should I investigate?
A3: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors.[1] The most common issues include a lack of co-elution leading to differential matrix effects, isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
Q4: Can the position of the deuterium (B1214612) label on this compound affect the analysis?
A4: Yes, the position of the deuterium labels is crucial. Labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange with hydrogen from the solvent or sample matrix, a phenomenon known as back-exchange.[2][4] this compound, with deuterium atoms on the carboxyethyl group, is generally stable.[5] However, storage in strongly acidic or basic solutions should be avoided.[6]
Troubleshooting Guides
Issue 1: Partial or Complete Separation of CEP-Lysine and this compound
Question: My chromatogram shows two separate peaks for CEP-lysine and this compound. How can I get them to co-elute?
Answer: Achieving co-elution is important for accurate quantification. Here are some steps to troubleshoot this issue:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the extent of separation.
-
Adjust Chromatography:
-
Lower Resolution: Consider using a column with a slightly lower theoretical plate count to encourage peak merging.[1]
-
Modify Mobile Phase: Adjusting the mobile phase composition, such as the organic solvent ratio or the buffer pH, can alter the selectivity and improve co-elution.
-
Temperature: Changing the column temperature can also impact retention and selectivity.
-
-
Alternative Isotopes: If co-elution cannot be achieved, consider using a different isotopically labeled standard, such as one containing ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[4]
Issue 2: Inaccurate Quantification and Variable Internal Standard Signal
Question: The signal intensity for my this compound internal standard is highly variable between samples, leading to poor accuracy. What could be the problem?
Answer: Variability in the internal standard's signal often points to differential matrix effects or issues with the stability of the deuterated label.[1]
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your sample matrix. Studies have shown that matrix effects can differ even between an analyte and its co-eluting deuterated internal standard.[1]
-
Check for Isotopic Exchange: Analyze a sample of the this compound standard that has been incubated in the sample matrix under your experimental conditions to check for any loss of the deuterium label.[2]
-
Assess Purity of the Standard: Ensure the isotopic and chemical purity of your this compound standard. The presence of unlabeled CEP-lysine in the internal standard can lead to an overestimation of the analyte concentration.[2]
Experimental Protocols and Data
Representative Experimental Protocol
The following is a representative LC-MS/MS protocol for the analysis of CEP-lysine and this compound. This protocol is provided as a starting point and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation (e.g., from plasma)
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | CEP-lysine | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ | [M+H]⁺ |
| Product Ion (m/z) | Specific fragment | Specific fragment |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
Quantitative Data Summary
The following tables present example data that could be obtained using the protocol above.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| CEP-lysine | 4.25 | Value | Value |
| This compound | 4.23 | Value | Value |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | CEP-lysine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 148,500 | 0.0102 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 10 | 14,980 | 149,800 | 0.1000 |
| 50 | 75,200 | 150,100 | 0.5010 |
| 100 | 151,300 | 149,900 | 1.0093 |
Visualizations
Caption: Troubleshooting workflow for common chromatographic issues.
Caption: Experimental workflow for CEP-lysine analysis.
References
addressing matrix effects in CEP-lysine quantification
## Technical Support Center: CEP-Lysine Quantification
Welcome to the technical support center for the quantification of Nε-(Carboxyethyl)lysine (CEP-lysine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to matrix effects in CEP-lysine analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact CEP-lysine quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as CEP-lysine, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[3][4] In biological samples like plasma or serum, common sources of matrix effects include salts, phospholipids, and proteins.[5][6]
Q2: What are the most common indicators of matrix effects in my LC-MS/MS data?
A2: Key indicators of matrix effects include:
-
Poor reproducibility of results between samples.
-
A significant decrease or increase in the signal intensity of your internal standard across different samples.
-
Inaccurate and imprecise results for your quality control (QC) samples.
-
Peak shape distortion, such as peak splitting or tailing.[7][8]
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects.[3] Common strategies include:
-
Solid-Phase Extraction (SPE): This technique separates CEP-lysine from interfering matrix components based on their physical and chemical properties.[6][9]
-
Liquid-Liquid Extraction (LLE): This method partitions CEP-lysine and matrix components between two immiscible liquid phases.
-
Protein Precipitation: This is a simpler but often less effective method that removes proteins from the sample, which can be a source of matrix effects.[6]
Q4: What is the role of an internal standard in addressing matrix effects?
A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration. A stable isotope-labeled (SIL) internal standard for CEP-lysine is ideal as it co-elutes with the analyte and experiences similar matrix effects.[10][11][12][13] By calculating the ratio of the analyte response to the IS response, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for CEP-lysine | Ion suppression due to co-eluting matrix components. | 1. Optimize chromatographic separation: Modify the gradient, mobile phase, or column to separate CEP-lysine from interfering compounds. 2. Improve sample cleanup: Implement a more rigorous sample preparation method like SPE or LLE.[6] 3. Dilute the sample: This can reduce the concentration of interfering matrix components, but may also decrease the analyte signal.[1] |
| High variability in results | Inconsistent matrix effects across different samples. | 1. Use a stable isotope-labeled internal standard: This is the most effective way to compensate for variable matrix effects.[4] 2. Standardize sample collection and handling: Ensure all samples are treated identically to minimize variations in the matrix. |
| Poor peak shape (tailing, fronting, or splitting) | Co-eluting interferences or issues with the analytical column. | 1. Check for column contamination: Flush the column or use a guard column to protect it from matrix components.[7] 2. Optimize mobile phase: Adjust the pH or organic content of the mobile phase. 3. Evaluate injection solvent: Ensure the injection solvent is compatible with the mobile phase. |
| Internal standard signal is inconsistent | The internal standard is also affected by matrix effects, or there may be issues with its addition to the samples. | 1. Verify the internal standard addition: Ensure the IS is added accurately and consistently to all samples. 2. Investigate the source of matrix effects: Use post-column infusion experiments to identify regions of ion suppression in the chromatogram.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for CEP-Lysine from Plasma
This protocol is a general guideline and may need optimization for your specific application.
-
Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0), followed by 1 mL of methanol.
-
Elution: Elute CEP-lysine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for CEP-Lysine from Serum
-
Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.
Quantitative Data Summary
The following tables summarize the impact of different sample preparation methods on the recovery and matrix effect for CEP-lysine.
Table 1: Recovery of CEP-Lysine with Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation | 85.2 | 12.5 |
| Liquid-Liquid Extraction | 78.9 | 9.8 |
| Solid-Phase Extraction | 95.1 | 5.2 |
Data is hypothetical and for illustrative purposes.
Table 2: Matrix Effect Evaluation for CEP-Lysine Quantification
| Sample Preparation Method | Matrix Effect (%) | Interpretation |
| Protein Precipitation | 65.7 | Significant Ion Suppression |
| Liquid-Liquid Extraction | 82.4 | Moderate Ion Suppression |
| Solid-Phase Extraction | 98.2 | Minimal Matrix Effect |
Matrix effect is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100%. Values significantly different from 100% indicate matrix effects.
Visualizations
Caption: Workflow for CEP-lysine quantification.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. zefsci.com [zefsci.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 11. chempep.com [chempep.com]
- 12. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. lumiprobe.com [lumiprobe.com]
how to correct for isotopic exchange in deuterated standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to isotopic exchange in deuterated internal standards during mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated internal standard?
Isotopic exchange, also known as H/D exchange or back-exchange, is a chemical reaction where deuterium (B1214612) atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms (protons) from the surrounding environment, such as solvents or the sample matrix.[1][2]
This is a significant concern in quantitative assays for two main reasons:
-
Signal Reduction: The exchange process decreases the concentration of the correct, fully deuterated internal standard, leading to a lower signal intensity.[1]
-
Inaccurate Quantification: As the deuterated standard loses deuterium, it can be mistakenly detected as the unlabeled analyte. This artificially inflates the analyte signal while decreasing the internal standard signal, resulting in erroneously high calculated concentrations of the analyte.[2][3]
Essentially, the loss of the deuterium label compromises the core principle of isotope dilution mass spectrometry, where the ratio of the analyte to a stable, non-interfering internal standard is expected to remain constant throughout the analytical process.[4]
Q2: Which factors promote isotopic exchange?
The stability of deuterium labels is highly dependent on their molecular location and the experimental conditions. Several factors can catalyze or accelerate the rate of isotopic exchange:
-
Position of the Deuterium Label: This is the most critical factor. Deuterium atoms are susceptible to exchange if they are on "labile" sites, such as heteroatoms (e.g., -OH, -NH, -SH) or on carbon atoms adjacent to electron-withdrawing groups like carbonyls (C=O).[2][5] Conversely, labels on stable positions like aromatic rings or alkyl chains are much less likely to exchange.[1][5]
-
pH of the Solution: Both acidic and basic conditions can catalyze the exchange of labile deuterium atoms.[2] The rate of exchange is typically at its minimum around pH 2.5.[6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[7] Conducting sample preparation and analysis at reduced temperatures (e.g., 0-4°C) can significantly slow down the back-exchange process.[6][8]
-
Solvent Composition: Protic solvents (e.g., water, methanol) provide a ready source of protons and can facilitate exchange. Storing standards in aprotic solvents (e.g., acetonitrile) is often recommended.[9]
The following table summarizes these key factors and provides corresponding mitigation strategies.
| Factor | Impact on Isotopic Exchange | Mitigation Strategy |
| Label Position | Deuterium on labile sites (-OH, -NH, adjacent to C=O) are highly susceptible to exchange.[2][5] | Select standards with deuterium labels on stable, non-exchangeable positions (e.g., aromatic rings).[1] |
| Solution pH | Exchange is catalyzed by both acidic and basic conditions.[2] | Maintain pH near the minimum exchange rate (~pH 2.5) during sample processing and chromatography if possible.[6][10] |
| Temperature | Higher temperatures accelerate the rate of exchange according to the Arrhenius equation.[6] | Perform sample preparation and analysis at low temperatures (e.g., 0°C) to minimize back-exchange.[8][11] |
| Solvent | Protic solvents (water, alcohols) provide a source of protons that can exchange with deuterium. | Use aprotic solvents for stock solutions and minimize exposure to aqueous environments where feasible.[9] |
| Ionic Strength | Can influence the rate of exchange, particularly in complex sample matrices.[10] | Control and maintain consistent ionic strength across all samples and standards. |
Q3: How can I experimentally determine if my deuterated standard is undergoing isotopic exchange?
If you suspect isotopic exchange is affecting your results (e.g., poor precision, positive bias), you can perform an isotopic stability experiment. This protocol is designed to assess the stability of the deuterated standard by incubating it in your sample matrix and solvent over time.[3][12]
Objective: To quantify the extent of isotopic exchange of a deuterated internal standard under typical sample storage and processing conditions.
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine from at least six different sources)[13]
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare Initial Samples (T=0):
-
Take a set of blank matrix samples.
-
Spike them with the deuterated IS at the working concentration.
-
Immediately process these samples using your standard extraction protocol and analyze them. These serve as your baseline reference.[3]
-
-
Prepare Incubated Samples:
-
Spike another set of blank matrix samples with the IS at the same working concentration.
-
Incubate these samples under conditions that mimic your experimental workflow (e.g., at room temperature for 4 hours, or refrigerated for 24 hours).[5]
-
As a control, prepare a parallel set where the IS is spiked into your clean reconstitution solvent and incubated under the same conditions.[3]
-
-
Process and Analyze:
-
At the end of the incubation period, process the incubated samples using your standard extraction protocol.
-
Analyze all extracted samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS.
-
Critically, monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.[12]
-
-
Data Analysis and Interpretation:
-
Calculate the peak area of the deuterated IS in the incubated samples and compare it to the T=0 samples.
-
Measure the peak area of the unlabeled analyte in the incubated samples (where none was added).
-
Indication of Exchange: A significant decrease in the IS signal with a concurrent increase in the unlabeled analyte signal over time is a clear indicator of isotopic exchange.[12]
-
The following table shows hypothetical data from such an experiment.
| Sample Condition | Incubation Time (hours) | IS Peak Area (counts) | Analyte Peak Area (counts) | % IS Loss |
| Matrix (T=0) | 0 | 1,520,000 | 500 (background) | 0% |
| Matrix (Incubated) | 4 | 1,130,000 | 185,000 | 25.7% |
| Solvent (T=0) | 0 | 1,550,000 | 450 (background) | 0% |
| Solvent (Incubated) | 4 | 1,490,000 | 15,000 | 3.9% |
Q4: What are the primary strategies to prevent or correct for isotopic exchange?
Addressing isotopic exchange involves a combination of preventative measures during method development and, if necessary, corrective actions in data processing.
1. Strategic Selection of Internal Standard (Prevention): The most effective way to prevent exchange is to use an appropriate internal standard from the start.
-
Stable Labeling Position: Choose a deuterated standard where the labels are on non-exchangeable positions.[1]
-
Use ¹³C or ¹⁵N Standards: If available, carbon-13 or nitrogen-15 (B135050) labeled standards are not susceptible to isotopic exchange and can circumvent the problem entirely, though they are often more expensive.[14]
2. Optimization of Experimental Conditions (Prevention): If you must use a standard with potentially labile deuteriums, controlling the experimental conditions is crucial.
-
Temperature Control: Keep samples cold during storage, extraction, and in the autosampler to slow the exchange rate.[6][8]
-
pH Control: Modify the pH of your buffers and mobile phases to be closer to the point of minimum exchange (~pH 2.5).[10]
-
Minimize Time in Protic Solvents: Reduce the time the standard spends in aqueous or protic solutions, especially at elevated temperatures.
3. Mathematical Correction (Correction): In some cases, especially when dealing with isotopic interference from the analyte's naturally occurring isotopes contributing to the IS signal (or vice-versa), a mathematical correction can be applied. This involves using a nonlinear calibration function that accounts for the isotopic "cross-talk".[15][16]
Q5: Can you provide a general protocol for mathematically correcting for isotopic interference?
Mathematical correction is an advanced technique used when isotopic signal overlap between the analyte and internal standard is unavoidable. This can happen due to natural isotope abundance (e.g., in high molecular weight compounds) or when the internal standard contains a small amount of the unlabeled analyte as an impurity.[15] The approach moves from a simple linear regression to a more accurate nonlinear fitting of the calibration curve.
While the exact formulas can be complex, the principle involves experimentally determining the contribution of each species to the other's signal.[16]
-
Characterize the Analyte:
-
Prepare a solution containing only the unlabeled analyte at a high concentration.
-
Analyze it and measure the signal intensity at the mass transition of the analyte (A_analyte) and also at the mass transition of the internal standard (IS_analyte).
-
The ratio R1 = IS_analyte / A_analyte represents the fractional contribution of the analyte to the IS signal.
-
-
Characterize the Internal Standard:
-
Prepare a solution containing only the deuterated internal standard.
-
Analyze it and measure the signal intensity at the mass transition of the internal standard (IS_standard) and also at the mass transition of the analyte (A_standard).
-
The ratio R2 = A_standard / IS_standard represents the fractional contribution of the IS to the analyte signal (often due to unlabeled impurity).
-
-
Construct the Correction Equation:
-
The measured peak areas in a real sample (A_measured and IS_measured) are a sum of the true signals and the interference.
-
True Analyte Signal = A_measured - (IS_measured * R2)
-
True IS Signal = IS_measured - (A_measured * R1)
-
A corrected response ratio (True Analyte Signal / True IS Signal) is then plotted against the analyte concentration to build the calibration curve.
-
-
Implement a Nonlinear Calibration Fit:
-
Instead of the linear y = mx + c, the calibration data is fitted to a nonlinear function (e.g., a quadratic equation) that incorporates the experimentally determined correction factors.[16] This provides a more accurate model for quantification.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mass Spectrometer Parameters for CEP-Lysine-d4
Welcome to the technical support center for the analysis of Nε-(2-carboxyethyl)lysine (CEP)-Lysine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of mass spectrometer parameters for CEP-Lysine-d4, a key internal standard in various biomedical research areas.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of Nε-(2-carboxyethyl)lysine. It contains four deuterium (B1214612) atoms on the carboxyethyl moiety.[1] In mass spectrometry, it is primarily used as an internal standard for the accurate quantification of its non-deuterated counterpart, CEP-Lysine. Since this compound is chemically almost identical to CEP-Lysine, it co-elutes during liquid chromatography and experiences similar ionization effects in the mass spectrometer. This allows for correction of variations during sample preparation and analysis, leading to more accurate and precise quantification.
Q2: What are the typical MRM transitions for CEP-Lysine and this compound?
A2: For quantitative analysis using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode.
-
CEP-Lysine (Analyte): The precursor ion ([M+H]⁺) is m/z 269.3. Commonly monitored product ions are m/z 206.2 and m/z 148.2.
-
This compound (Internal Standard): The precursor ion ([M+H]⁺) is approximately m/z 273.3, calculated from its molecular weight of 272.3 g/mol . Due to the position of the deuterium labels on the carboxyethyl group, the fragmentation pattern is expected to be similar to the unlabeled compound, with a mass shift. Predicted product ions would therefore be approximately m/z 210.2 and m/z 152.2. It is crucial to confirm these transitions by direct infusion of the this compound standard into the mass spectrometer.
Q3: How do I optimize the collision energy (CE) and declustering potential (DP) for this compound?
A3: Collision energy (CE) and declustering potential (DP) are compound-dependent parameters that need to be optimized for maximum sensitivity.
-
Optimization Procedure: The most effective method for optimizing these parameters is through direct infusion of a pure solution of this compound into the mass spectrometer.
-
Infuse a solution of this compound at a constant flow rate.
-
In the instrument software, perform a parameter optimization experiment.
-
Vary the DP to maximize the precursor ion signal (m/z 273.3).
-
With the optimized DP, select the precursor ion and vary the CE to find the voltage that produces the highest intensity for the desired product ions (e.g., m/z 210.2 and m/z 152.2).
-
-
Starting Point: If direct infusion is not immediately possible, you can start with CE and DP values similar to those used for other deuterated amino acid standards and optimize from there. A typical starting CE for similar small molecules can range from 15 to 40 eV.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Parameters | Verify that the correct precursor and product ion m/z values for this compound are entered in the acquisition method. Re-optimize CE and DP by direct infusion. |
| Sample Preparation Issues | Ensure that the this compound internal standard was added to the samples at the correct concentration. Review the sample extraction procedure for potential sources of sample loss. |
| Ion Source Contamination | A dirty ion source can lead to a general loss of sensitivity. Clean the ion source components according to the manufacturer's recommendations. |
| Degradation of the Standard | Ensure that the this compound stock and working solutions are stored correctly and have not expired. Prepare fresh solutions if degradation is suspected. |
Issue 2: High Variability in this compound Signal Across Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls. Thoroughly vortex samples after adding the internal standard. |
| Matrix Effects | Differential ion suppression or enhancement between samples can cause signal variability. Evaluate matrix effects by comparing the this compound response in neat solution versus in a matrix extract. If significant matrix effects are present, consider improving sample cleanup or adjusting chromatographic conditions to separate this compound from interfering matrix components. |
| Chromatographic Issues | Poor peak shape or shifting retention times can lead to inconsistent integration and variable signal intensity. Ensure the LC system is equilibrated and the column is in good condition. |
Issue 3: Poor Peak Shape for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incompatible Sample Solvent | The solvent in which the final sample is dissolved may be too strong, causing peak fronting. If possible, the sample should be dissolved in the initial mobile phase. |
| Column Overload | Injecting too much sample can lead to peak tailing or fronting. Try injecting a smaller volume or diluting the sample. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Wash the column with a strong solvent or replace it if necessary. |
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of CEP-Lysine and its deuterated internal standard, this compound. Note that the values for CE and DP are starting points and should be optimized for your specific instrument and experimental conditions.
| Compound | Precursor Ion ([M+H]⁺) m/z | Product Ion m/z | Suggested Starting Collision Energy (CE) | Suggested Starting Declustering Potential (DP) |
| CEP-Lysine | 269.3 | 206.2 | 15 - 25 eV | 40 - 60 V |
| 148.2 | 25 - 35 eV | |||
| This compound | 273.3 | ~210.2 (Predicted) | 15 - 25 eV | 40 - 60 V |
| ~152.2 (Predicted) | 25 - 35 eV |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Parameters by Direct Infusion
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the infusion: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the declustering potential (DP):
-
Set the mass spectrometer to scan for the precursor ion of this compound (m/z 273.3).
-
Manually or automatically ramp the DP over a range (e.g., 20-100 V) and monitor the signal intensity of the precursor ion.
-
The DP that provides the maximum and most stable signal should be selected.
-
-
Optimize the collision energy (CE):
-
Set the mass spectrometer to MRM mode, with the precursor ion set to m/z 273.3 and the product ion scan enabled.
-
With the optimized DP, ramp the CE over a range (e.g., 10-50 eV) and monitor the intensity of the expected product ions.
-
Determine the optimal CE for each product ion that gives the highest signal intensity.
-
Visualizations
Caption: Experimental workflow for the quantification of CEP-Lysine using this compound.
Caption: Troubleshooting logic for low or variable this compound signal.
References
preventing degradation of CEP-Lysine-d4 during sample prep
Welcome to the technical support center for CEP-Lysine-d4. This resource provides detailed guidance to researchers, scientists, and drug development professionals on preventing the degradation of this critical internal standard during sample preparation. Accurate quantification of Carboxyethylpyrrole (CEP)-lysine, a key biomarker for oxidative stress and age-related macular degeneration, depends on the stability of its deuterated internal standard.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability so important?
This compound is a stable isotope-labeled form of CEP-lysine, containing four deuterium (B1214612) atoms.[1] It is used as an internal standard (IS) in mass spectrometry (MS) based quantification. Because the IS is added at a known concentration to every sample, any loss or degradation of the IS during sample preparation will lead to an inaccurate calculation of the endogenous analyte's concentration, compromising the entire experiment.[3]
Q2: What are the primary causes of this compound degradation during sample prep?
The primary degradation pathways for this compound, a lipid peroxidation product, include:
-
Oxidation: As a marker of oxidative stress, the CEP moiety is susceptible to further oxidation from atmospheric oxygen, reactive oxygen species, or metal ions in the sample matrix.[4][5]
-
pH Extremes: Both highly acidic and highly alkaline conditions can affect the stability of the lysine (B10760008) and CEP components. Extreme pH can lead to hydrolysis or structural rearrangements.[6][7]
-
Thermal Stress: High temperatures can accelerate degradation reactions.[8][9] Lysine losses in samples have been shown to increase significantly with higher temperatures.[8]
-
Enzymatic Activity: Endogenous enzymes (e.g., proteases, oxidases) in biological samples can potentially modify the molecule if not properly inactivated.
Q3: How should I store my this compound stock and working solutions?
Proper storage is critical for long-term stability. Vendor recommendations suggest storing the solid material and stock solutions at -20°C.[1] For working solutions, short-term storage at 4°C is acceptable, but they should be prepared fresh as needed to minimize the risk of degradation.
Q4: Can I use antioxidants to protect the internal standard?
Yes. Adding antioxidants to your sample homogenization and extraction buffers is a highly effective strategy. This is especially important for complex biological matrices where lipid peroxidation can continue after sample collection.[4][10]
Q5: What is the optimal pH range to maintain during sample extraction?
A neutral to slightly acidic pH (approximately 6.0 - 7.5) is generally recommended. This range helps to minimize base- or acid-catalyzed hydrolysis and maintain the stability of the molecule. It is crucial to buffer all solutions used during the extraction process.
Troubleshooting Guide
This guide addresses the common issue of low or variable internal standard signal.
Problem: Consistently Low or Absent this compound Signal Across All Samples [3]
This typically points to a systemic issue with the standard itself or the overall process.
| Potential Cause | Recommended Solution & Investigation |
| Degraded Stock Solution | Prepare a fresh stock solution of this compound from the original solid material. Compare the signal from the new stock to the old one. Verify that the stock solution was stored correctly at -20°C and protected from light. |
| Oxidative Loss During Prep | 1. Add Antioxidants: Supplement homogenization/lysis buffer with an antioxidant like Butylated Hydroxytoluene (BHT) at a final concentration of 0.05% (w/v).[11] 2. Work Anaerobically: If possible, purge sample tubes with nitrogen or argon gas before sealing and processing to minimize exposure to atmospheric oxygen. 3. Use Chelators: Add an EDTA solution to chelate metal ions that can catalyze oxidation reactions.[5] |
| Thermal Degradation | Perform all sample preparation steps on ice or using pre-chilled racks and centrifuges. Avoid any heating steps unless absolutely necessary for a specific reaction (e.g., enzymatic digestion), and in that case, keep the time and temperature to a minimum. |
| pH-Induced Degradation | Ensure all buffers and solvents used during extraction are within a pH range of 6.0-7.5. Verify the pH of your final extract before injection. Avoid using strong acids or bases for pH adjustment. |
Problem: Signal of this compound Decreases Over the Course of an LC-MS Run
This often indicates instability in the final prepared samples sitting in the autosampler.
| Potential Cause | Recommended Solution & Investigation |
| Autosampler Instability | 1. Check Temperature: Ensure the autosampler is set to a low temperature (e.g., 4-10°C) to slow down potential degradation in the vials. 2. Reconstitute in Antioxidant: Reconstitute the final dried extract in a mobile-phase compatible solvent that contains a small amount of an antioxidant. 3. Limit Light Exposure: Use amber autosampler vials or a dark autosampler compartment to protect the samples from light. |
| Adsorption to Vial | The molecule may be adsorbing to the surface of glass or plastic vials over time. Use silanized glass vials or low-adsorption polypropylene (B1209903) vials to minimize this effect. |
Quantitative Data Summary
The following tables provide a summary of recommended conditions and the illustrative impact of additives on stability.
Table 1: Recommended Storage and Handling Conditions
| Item | Condition | Temperature | Duration | Notes |
|---|---|---|---|---|
| This compound (Solid) | Dry, Dark | -20°C | ≥ 4 years[1] | Minimize freeze-thaw cycles. |
| Stock Solution (in DMSO/DMF) | Aliquoted, Sealed | -20°C | Up to 6 months | Use amber vials; blanket with argon/nitrogen if possible. |
| Working Solution | Diluted | 4°C | < 24 hours | Prepare fresh daily for best results. |
| Processed Samples | In Autosampler | 4°C - 10°C | < 48 hours | Use amber, low-adsorption vials. |
Table 2: Illustrative Impact of Additives on this compound Recovery During Sample Prep This data is for illustrative purposes to demonstrate the principles of stabilization.
| Sample Prep Condition | Buffer pH | Antioxidant Added | Hypothetical IS Recovery (%) |
| Standard Protocol | 7.4 | None | 75% |
| Optimized Protocol | 7.4 | BHT (0.05%) | 98% |
| High pH Exposure | 9.5 | None | 55% |
| Low pH Exposure | 4.0 | None | 68% |
| Optimized + No Antioxidant | 7.4 | None | 78% |
Experimental Protocol: Prevention of Degradation During Sample Prep
This protocol outlines a standard workflow for extracting CEP-Lysine from plasma while incorporating steps to prevent degradation of the this compound internal standard.
Materials:
-
Plasma samples
-
This compound Internal Standard (IS) working solution
-
Homogenization Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.4
-
Antioxidant Stock: 5% (w/v) BHT in methanol (B129727)
-
Protease Inhibitor Cocktail
-
Acetonitrile (ACN), HPLC-grade
-
Formic Acid (FA), LC-MS grade
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Reconstitution Solvent: 50:50 ACN:Water with 0.1% FA
Procedure:
-
Preparation: Pre-chill all buffers, solvents, and equipment. Prepare the Homogenization Buffer.
-
Buffer Fortification (Critical Stability Checkpoint): Immediately before use, add the Protease Inhibitor Cocktail to the Homogenization Buffer as per the manufacturer's instructions. Add the BHT antioxidant stock to achieve a final concentration of 0.05%.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a 1.5 mL microfuge tube, add 10 µL of the this compound IS working solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold ACN containing 0.1% FA. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Dilution for SPE: Dilute the supernatant with 1 mL of 0.1% FA in water to ensure proper binding to the SPE cartridge.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the analyte and IS with 1 mL of 80% ACN with 0.1% FA.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution (Critical Stability Checkpoint): Reconstitute the dried extract in 100 µL of Reconstitution Solvent. The acidic pH and organic solvent mixture help maintain stability prior to injection.
-
Analysis: Transfer to an amber, low-adsorption autosampler vial and analyze by LC-MS/MS promptly.
Visualizations
Caption: Sample preparation workflow highlighting critical steps (red diamonds) for preventing this compound degradation.
Caption: Troubleshooting decision tree for diagnosing the cause of poor this compound signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Carboxyethylpyrrole protein adducts and autoantibodies, biomarkers for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidants help favorably regulate the kinetics of lipid peroxidation, polyunsaturated fatty acids degradation and acidic cannabinoids decarboxylation in hempseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CEP-Lysine-d4
Welcome to the technical support center for CEP-Lysine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues that may arise during the use of this compound as an internal standard in mass spectrometry-based quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of 2-(ω-carboxyethyl)pyrrole (CEP)-lysine. It contains four deuterium (B1214612) atoms, which gives it a distinct mass from its endogenous, non-labeled ("light") counterpart. Its primary application is as an internal standard for the accurate quantification of CEP-lysine in biological samples using mass spectrometry (MS), typically with liquid chromatography (LC-MS/MS).[1] CEP-lysine is a biomarker for age-related macular degeneration and other conditions associated with oxidative stress.[1]
Q2: What are the recommended storage and stability conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] When preparing stock solutions, it is advisable to store them at -80°C for up to six months or at -20°C for one month in sealed containers, protected from moisture.[2]
Q3: What are the common causes of inconsistent quantitative results when using this compound?
Inconsistent results when using deuterated internal standards like this compound can stem from several factors, including:
-
Isotopic Exchange: The deuterium labels may exchange with hydrogen atoms from the solvent or matrix.[3][4]
-
Differential Matrix Effects: The analyte (light CEP-Lysine) and the internal standard (heavy this compound) can experience different levels of ion suppression or enhancement from the sample matrix.[4][5][6][7][8][9]
-
Purity of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.[3][10]
-
Chromatographic Co-elution Issues: A slight shift in retention time between the deuterated standard and the native analyte can lead to differential matrix effects.[2][4]
-
Improper Internal Standard Concentration: Using a concentration that is too high can lead to detector saturation, while a concentration that is too low can result in a poor signal-to-noise ratio.[3]
-
Cross-Contamination: Contamination of the "heavy" standard with the "light" analyte, or vice-versa, can occur during sample preparation.[10]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio
Symptoms:
-
Low peak intensity for this compound.
-
Inconsistent signal response across samples.
-
High background noise, making peak integration difficult.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Suboptimal MS Parameters | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for both CEP-Lysine and this compound. | Direct Infusion Analysis: Infuse a solution of this compound directly into the mass spectrometer to tune and optimize the instrument settings for maximum signal intensity. |
| Improper Internal Standard Concentration | Ensure the concentration of this compound is appropriate for the expected concentration range of the endogenous analyte and the sensitivity of the instrument.[3] | Concentration Optimization: Prepare a series of dilutions of the this compound stock solution and spike them into a representative blank matrix. Analyze the samples to determine the concentration that provides a stable and robust signal without causing detector saturation. |
| Degradation of the Standard | Verify the storage conditions and age of the this compound stock solution. Consider preparing a fresh stock solution from a new aliquot of the solid material. | Stability Check: Prepare a fresh stock solution and compare its performance to the existing stock solution by analyzing both under the same LC-MS/MS conditions. |
| Poor Ionization Efficiency | Adjust the mobile phase composition, such as the pH or the type and concentration of additives (e.g., formic acid, ammonium (B1175870) formate), to enhance the ionization of CEP-Lysine. | Mobile Phase Optimization: Systematically vary the mobile phase composition and pH to find the optimal conditions for the ionization of CEP-Lysine and this compound. |
Issue 2: Inaccurate and Imprecise Quantification
Symptoms:
-
High variability (CV%) in quality control (QC) samples.
-
Poor accuracy in the back-calculation of calibration standards.
-
Non-linear calibration curves.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Differential Matrix Effects | Matrix effects can cause ion suppression or enhancement, affecting the analyte and internal standard differently if they do not co-elute perfectly.[4][5][6][7][8][9] Improve sample cleanup, optimize chromatography to separate interferences, or dilute the sample. | Matrix Effect Evaluation: Prepare three sets of samples: 1) Analyte and internal standard in a clean solvent (neat solution). 2) Blank matrix extract spiked with the analyte and internal standard (post-extraction spike). 3) Blank matrix spiked with the analyte and internal standard before extraction (pre-extraction spike).[4] Compare the peak areas to assess the degree of ion suppression or enhancement. |
| Isotopic Exchange | Deuterium atoms on the internal standard may be replaced by hydrogen from the solvent or matrix, especially under acidic or basic conditions.[3][4] This can reduce the signal of the deuterated standard and potentially increase the signal of the native analyte. Use a stable labeling position if possible and control the pH of solutions. | Isotopic Stability Test: Incubate this compound in the sample matrix under various pH and temperature conditions. Analyze the samples over time to monitor for any decrease in the deuterated signal or appearance of a signal at the mass of the unlabeled analyte. |
| Contamination of Internal Standard with Unlabeled Analyte | The deuterated internal standard may contain a small amount of the non-deuterated form as an impurity, leading to a consistent positive bias in measurements.[3][10] | Internal Standard Purity Check: Prepare a blank matrix sample and spike it only with the this compound internal standard at the working concentration. Analyze the sample and monitor the mass transition for the unlabeled CEP-Lysine. The response should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[4] |
| Cross-Contamination | Carryover from high-concentration samples to subsequent low-concentration samples can occur in the autosampler or on the analytical column. | Carryover Assessment: Inject a blank sample immediately after the highest calibration standard. The response in the blank should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard. |
Visualizing Troubleshooting Workflows
Troubleshooting Inconsistent Results with this compound
Caption: A logical workflow for troubleshooting inconsistent results.
Investigating Matrix Effects
Caption: Experimental workflow to assess matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating LC-MS/MS Methods for CEP-Lysine Quantification Using a Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the analysis of 2-(ω-carboxyethyl)pyrrole (CEP)-lysine, a significant biomarker of oxidative stress, particularly in age-related macular degeneration (AMD). The use of a stable isotope-labeled internal standard, CEP-Lysine-d4, is central to achieving the highest level of accuracy and precision.
This document details the experimental protocol, presents representative validation data, and compares the LC-MS/MS methodology with alternative analytical techniques.
The Role of CEP-Lysine in Disease
CEP-lysine is formed from the oxidative degradation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid abundant in the retina. The resulting reactive aldehydes modify lysine (B10760008) residues on proteins, forming CEP adducts. Elevated levels of CEP-lysine have been identified in ocular tissues and plasma of individuals with AMD, highlighting its potential as a prognostic and diagnostic biomarker.
Below is a diagram illustrating the formation pathway of CEP-lysine.
Caption: Formation of CEP-Lysine from DHA oxidation.
Experimental Protocol: LC-MS/MS Quantification of CEP-Lysine
This protocol is a composite based on established methods for CEP-lysine and structurally similar analytes like Nε-(carboxyethyl)lysine (CEL).
Sample Preparation
Given that CEP adducts are susceptible to degradation under acidic conditions, enzymatic hydrolysis is the required method for liberating CEP-lysine from proteins.
-
Plasma Collection: Collect blood samples from subjects and prepare plasma.
-
Protein Digestion: To 100 µL of plasma, add a known concentration of the internal standard, this compound. Perform enzymatic hydrolysis using a combination of proteases, such as pronase E and leucine (B10760876) aminopeptidase, in an appropriate buffer. Incubate to ensure complete protein digestion.[1]
-
Protein Precipitation: Stop the enzymatic reaction and precipitate remaining larger proteins by adding a precipitating agent like trichloroacetic acid. Centrifuge to pellet the precipitate.[2]
-
Solid-Phase Extraction (SPE): Purify the supernatant containing CEP-lysine and this compound using a solid-phase extraction cartridge (e.g., C18) to remove interfering matrix components.
-
Reconstitution: Elute the analytes from the SPE cartridge and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode with electrospray ionization (ESI).[2]
-
Chromatographic Column: A C18 reversed-phase column (e.g., Waters HSS C18) is suitable for separating CEP-lysine from other sample components.[1]
-
Mobile Phase: A gradient elution using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Multiple Reaction Monitoring (MRM): Monitor the specific mass transitions for CEP-lysine and its deuterated internal standard.
-
CEP-Lysine: Precursor ion (m/z) 269.3 → Product ions (m/z) 206.2 and 148.2.[3]
-
This compound: The precursor ion will be shifted by +4 Da (m/z 273.3). The exact product ions would be determined during method development but are expected to show a corresponding mass shift.
-
The workflow for this LC-MS/MS analysis is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis of CEP-lysine.
Performance Characteristics of the Validated Method
The following tables present representative validation data for an LC-MS/MS method for a structurally similar analyte, Nε-(carboxyethyl)lysine (CEL), which demonstrates the expected performance of a well-validated assay for CEP-lysine.[2]
Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.025 - 1.500 µmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.025 µmol/L |
Precision and Accuracy
| Analyte Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low Quality Control | < 9% | < 9% | Within ±4% |
| Medium Quality Control | < 9% | < 9% | Within ±4% |
| High Quality Control | < 9% | < 9% | Within ±4% |
Recovery
| Analyte | Mean Recovery (%) |
| CEL | 97.89% |
Data presented are representative for a similar analyte (CEL) and are based on the findings of Yuan et al. (2024).[2]
Comparison with Alternative Methods
While LC-MS/MS with a stable isotope-labeled internal standard is considered the gold standard for quantification, other methods have been employed for the analysis of lysine and its derivatives.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with Deuterated IS | Chromatographic separation followed by mass-based detection and quantification using a co-eluting, mass-shifted internal standard. | High specificity, sensitivity, and accuracy; corrects for matrix effects and sample processing variability. | Higher initial instrument cost; requires expertise in mass spectrometry. |
| HPLC with Fluorescence/UV Detection | Chromatographic separation with detection based on native fluorescence/UV absorbance or after derivatization. | Lower instrument cost compared to MS; widely available. | Lower specificity and sensitivity; susceptible to interferences; derivatization can introduce variability. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | High chromatographic resolution. | Requires derivatization to make analytes volatile; not suitable for non-volatile compounds. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection of the target analyte. | High throughput; no complex instrumentation required. | Potential for cross-reactivity; results can be variable; may not distinguish between free and protein-bound forms. |
References
The Gold Standard in Bioanalysis: A Comparative Guide to CEP-Lysine-d4 and 13C-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in precise quantitative bioanalysis, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. In the realm of mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are indispensable for mitigating analytical variability, including matrix effects. This guide provides an in-depth, objective comparison of two prevalent types of SILs: the deuterated standard, exemplified by CEP-Lysine-d4, and the increasingly favored 13C-labeled internal standards.
This comparison will explore the critical performance differences between these two labeling strategies, supported by established analytical principles and experimental data from analogous compounds. We will delve into the nuances of chromatographic behavior, isotopic stability, and the overall impact on assay performance to guide researchers in selecting the optimal internal standard for their demanding analytical needs.
The Isotope Effect: A Decisive Factor in Performance
A primary challenge associated with deuterium-labeled internal standards is the "isotope effect," which can compromise the fundamental requirement of an ideal internal standard: co-elution with the analyte. The slight physicochemical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H) can lead to chromatographic separation of the analyte and its deuterated counterpart, particularly in reversed-phase liquid chromatography.[1][2]
In contrast, the mass difference between Carbon-12 (¹²C) and Carbon-13 (¹³C) is relatively smaller, resulting in negligible chromatographic shifts.[3][4] Consequently, 13C-labeled internal standards typically co-elute almost perfectly with the unlabeled analyte, ensuring that both experience the same ionization conditions and matrix effects in the mass spectrometer source.[1][3]
Key Performance Differences at a Glance
| Feature | This compound (Deuterated) | 13C-Labeled CEP-Lysine |
| Chromatographic Co-elution | Potential for slight retention time shift, eluting earlier than the analyte.[1][2] | Virtually identical retention time to the analyte, ensuring perfect co-elution.[3][4] |
| Isotope Effect | Can be significant, leading to analytical variability.[1][2] | Negligible, resulting in more accurate and precise quantification.[3][4] |
| Isotopic Stability | C-D bonds are weaker than C-H bonds, with a theoretical risk of back-exchange in certain positions.[2] | C-C bonds are highly stable, preventing any loss or exchange of the ¹³C label.[5] |
| Matrix Effect Compensation | May be compromised if chromatographic separation occurs.[1][2] | Superior compensation for matrix effects due to identical chromatographic behavior.[3] |
| Commercial Availability | This compound is commercially available.[2][6] | 13C-labeled CEP-Lysine is not readily commercially available and would likely require custom synthesis. |
| Cost | Generally less expensive than 13C-labeled counterparts.[7] | Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthesis.[7] |
Experimental Evidence: The 13C Advantage
Experimental Protocol: Quantification of CEP-Lysine in Human Plasma
The following is a representative experimental protocol for the quantification of Nε-(Carboxyethyl)lysine (CEP-Lysine) in human plasma using a stable isotope-labeled internal standard. This method can be adapted for use with either this compound or a 13C-labeled CEP-Lysine, with the latter expected to provide superior performance.
1. Sample Preparation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound or 13C-labeled CEP-Lysine).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for the analysis of polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate CEP-Lysine from other matrix components.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.
3. Quantification
The concentration of CEP-Lysine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for CEP-Lysine quantification.
Caption: Ideal co-elution of a 13C-IS with the analyte versus the chromatographic shift observed with a d4-IS.
Conclusion: The 13C Advantage for Robust Bioanalysis
While this compound and other deuterated internal standards can be effective in many applications, the inherent risk of the isotope effect and the potential for label instability necessitate careful validation. For the most demanding bioanalytical assays where accuracy and reproducibility are non-negotiable, 13C-labeled internal standards present a superior choice. Their near-perfect co-elution with the analyte and enhanced isotopic stability provide a more robust and reliable solution for correcting matrix effects and ensuring the integrity of quantitative data.[1] Although the initial investment for a custom-synthesized 13C-labeled standard may be higher, the long-term benefits of generating highly accurate and defensible data often outweigh the cost, particularly in regulated environments and pivotal clinical studies.
References
- 1. Identification and quantification of epsilon-(gamma-glutamyl)lysine in digests of enzymatically cross-linked leguminous proteins by high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Comparative Guide to Establishing Linearity and Limits of Detection for CEP-Lysine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing linearity and limits of detection for Nε-(carboxyethyl)lysine (CEL) assays, a crucial biomarker for oxidative stress closely related to CEP-lysine. The principles and protocols outlined here are broadly applicable to the analysis of CEP-lysine and other lysine (B10760008) adducts. The two most prominent analytical methods, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are compared to assist researchers in selecting the most appropriate method for their needs.
Performance Comparison: ELISA vs. LC-MS/MS for CEL Quantification
The choice between ELISA and LC-MS/MS for quantifying CEL hinges on specific research requirements, including sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics for each method.
| Parameter | Competitive ELISA | LC-MS/MS |
| Principle | Immunoassay based on competitive binding of an antibody to CEL. | Chromatographic separation followed by mass-based detection. |
| Linearity (Detection Range) | Typically in the nanogram to microgram per milliliter range (e.g., 0.1 - 25 µg/mL).[1][2] | Offers a wide dynamic range, often from low ng/mL to high µg/mL (e.g., 20 - 3500 ng/mL).[3] |
| Limit of Detection (LOD) | Generally in the low nanogram per milliliter range (e.g., approximately 0.1 µg/mL).[2] | Highly sensitive, with LODs often in the picogram to low nanogram per milliliter range. |
| Limit of Quantification (LOQ) | Usually defined as the lowest standard on the calibration curve. | Can be precisely determined and is typically slightly higher than the LOD. |
| Specificity | Dependent on the antibody's specificity, with a potential for cross-reactivity. | High specificity due to the combination of chromatographic retention time and mass-to-charge ratio analysis. |
| Sample Throughput | High, suitable for analyzing many samples simultaneously in a 96-well plate format. | Lower, as samples are analyzed sequentially. |
| Cost per Sample | Generally lower. | Higher, due to the cost of instrumentation and reagents. |
| Instrumentation | Microplate reader. | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer. |
| Sample Preparation | Often minimal, typically involving sample dilution.[1] | More complex, may involve protein precipitation, acid hydrolysis, and solid-phase extraction.[4][5] |
Experimental Protocols
Establishing Linearity and Limits of Detection for a Competitive ELISA
Objective: To determine the linear range, limit of detection (LOD), and limit of quantification (LOQ) for a competitive ELISA designed for CEL.
Materials:
-
Competitive ELISA kit for CEL (including pre-coated plates, standards, antibodies, and other reagents)
-
Biological samples (e.g., serum, plasma)
-
Precision pipettes and disposable tips
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the provided CEL standard to create a standard curve with a minimum of five to seven non-zero concentrations. A typical range for a CEL ELISA kit is 0.1 to 25 µg/mL.[1][2]
-
Sample Preparation: Dilute the biological samples to ensure that the expected CEL concentration falls within the linear range of the assay.
-
Assay Protocol: Adhere to the manufacturer's instructions for the specific ELISA kit. A general protocol for a competitive ELISA includes the following steps: a. Addition of standards and samples to the wells of a microplate pre-coated with a CEL conjugate. b. Addition of a specific anti-CEL antibody to all wells, initiating a competitive binding reaction. c. Incubation followed by washing to remove unbound antibodies. d. Addition of a horseradish peroxidase (HRP)-conjugated secondary antibody. e. A second incubation and wash step. f. Addition of a substrate solution (e.g., TMB) to induce a color change, which is inversely proportional to the amount of CEL in the sample. g. Stopping the reaction with a stop solution and measuring the absorbance at 450 nm with a microplate reader.
-
Linearity Analysis: a. Plot the absorbance values against the corresponding concentrations of the standards. b. Use a four-parameter logistic (4-PL) or other appropriate non-linear regression model to fit the standard curve. c. The linear range is defined as the concentration range where the assay demonstrates acceptable accuracy and precision.
-
LOD and LOQ Determination: a. LOD: The lowest concentration of CEL that can be reliably distinguished from a blank sample. This can be calculated as the mean of the blank readings plus two or three times the standard deviation of the blank. b. LOQ: The lowest concentration of CEL that can be quantified with acceptable precision and accuracy. This is often the concentration of the lowest standard on the curve that meets predefined acceptance criteria (e.g., accuracy within 20% of the nominal value and a coefficient of variation of less than 20%).
Establishing Linearity and Limits of Detection for an LC-MS/MS Assay
Objective: To establish the linear range, LOD, and LOQ of an LC-MS/MS method for the quantification of CEL.
Materials:
-
UPLC or HPLC system with a coupled tandem mass spectrometer
-
C18 or other suitable analytical column
-
CEL analytical standard
-
Stable isotope-labeled CEL as an internal standard (IS)
-
Reagents for sample processing (e.g., solvents, acids)
-
Biological samples
Procedure:
-
Sample Preparation: a. Protein Precipitation: For plasma or serum, precipitate proteins using a cold solvent such as acetonitrile. b. Hydrolysis: To measure total CEL (both free and protein-bound), subject the sample to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours). c. Solid-Phase Extraction (SPE): Purify the hydrolyzed sample using an appropriate SPE cartridge. d. Reconstitution: Dry the purified sample and reconstitute it in a suitable mobile phase.
-
Calibration Standard Preparation: Create a series of calibration standards by spiking known amounts of the CEL analytical standard and a fixed amount of the internal standard into a matrix that mimics the biological samples (e.g., hydrolyzed blank plasma). A typical linear range for an LC-MS/MS assay for CEL is 20-3500 ng/mL.[3]
-
LC-MS/MS Analysis: a. Inject the prepared samples and calibration standards into the LC-MS/MS system. b. Develop a chromatographic method to achieve separation of CEL from other components in the sample. c. Optimize the mass spectrometer parameters for the detection of both CEL and the internal standard using multiple reaction monitoring (MRM).
-
Linearity Analysis: a. Calculate the peak area ratio of CEL to the internal standard for each calibration standard. b. Plot this ratio against the nominal concentration of the standards. c. Perform a linear regression analysis. A coefficient of determination (R²) greater than 0.99 is typically considered indicative of good linearity.
-
LOD and LOQ Determination: a. LOD: The lowest analyte concentration that produces a signal-to-noise ratio (S/N) of at least 3. b. LOQ: The lowest analyte concentration that can be quantified with acceptable precision and accuracy, often defined as an S/N ratio of at least 10 and meeting predefined criteria for precision and accuracy (e.g., ±20%).
Visual Workflows
The following diagrams illustrate the key steps in establishing linearity and limits of detection for both ELISA and LC-MS/MS methodologies.
Caption: Workflow for establishing linearity and LOD/LOQ for a competitive ELISA.
Caption: Workflow for establishing linearity and LOD/LOQ for an LC-MS/MS assay.
Alternative Detection Methods
While ELISA and LC-MS/MS are the predominant techniques for CEL analysis, other methods are under investigation:
-
Fluorescent Probes: These offer the potential for rapid, high-throughput screening of CEL, although they may not match the specificity of established methods.
-
Biosensors: The development of amperometric and other types of biosensors for lysine and its derivatives may provide future options for rapid and portable analysis.[6]
These emerging technologies are primarily in the research phase and have not yet been as extensively validated for routine CEL quantification as ELISA and LC-MS/MS.
Conclusion
The choice of an analytical method for the quantification of CEL is a critical step in any research or drug development program focused on oxidative stress. Competitive ELISA provides a high-throughput and economical option for screening large sample sets, whereas LC-MS/MS is the gold standard for quantitative accuracy, offering high sensitivity and specificity. By following rigorous validation protocols to establish linearity and limits of detection, researchers can ensure the generation of high-quality, reproducible data, thereby advancing the understanding of the role of CEL in various physiological and pathological processes.
References
- 1. N-epsilon-(Carboxyethyl) Lysine (CEL) Assay Kit (ab238540) | Abcam [abcam.com]
- 2. N-epsilon-Carboxyethyl Lysine ELISA Kit (ARG81229) - arigo Biolaboratories [arigobio.com]
- 3. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of methods for determination of l-lysine with detailed description of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of CEP-Lysine-d4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in the development of robust assays for monitoring biomarkers and drug efficacy, the stability of internal standards is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the stability of CEP-Lysine-d4, a deuterated internal standard for the quantification of Carboxyethylpyrrole (CEP)-Lysine, in biological matrices. The data and protocols presented herein are intended to assist researchers in validating their bioanalytical methods and ensuring the integrity of their results.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensates for variations in extraction recovery, matrix effects, and instrument response, leading to enhanced precision and accuracy.
Stability of this compound: A Comparative Analysis
While specific public data on the stability of this compound in biological matrices is limited, this guide provides a representative stability profile based on the known stability of endogenous lysine (B10760008) and general principles of deuterated internal standard validation. The following tables summarize the expected stability of this compound under various storage conditions, compared to the known stability of endogenous lysine.
Data Presentation
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) | Acceptance Criteria |
| This compound | 1 | 98.5 | ± 15% |
| 3 | 96.2 | ± 15% | |
| 5 | 94.8 | ± 15% | |
| Endogenous Lysine * | 3 | Increased | N/A |
| Note: Studies have shown that endogenous lysine concentrations can increase significantly after multiple freeze-thaw cycles.[2][3] |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Storage Duration (hours) | Mean Concentration (% of Initial) | Acceptance Criteria |
| This compound | 4 | 99.1 | ± 15% |
| 8 | 97.8 | ± 15% | |
| 24 | 95.5 | ± 15% | |
| Endogenous Lysine * | 24 | Increased | N/A |
| Note: Endogenous lysine levels in serum have been observed to increase significantly after 24 hours at 22°C.[2] |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Storage Duration (months) | Mean Concentration (% of Initial) | Acceptance Criteria |
| This compound | 1 | 99.5 | ± 15% |
| 3 | 98.9 | ± 15% | |
| 6 | 97.2 | ± 15% | |
| 12 | 96.1 | ± 15% | |
| Endogenous Lysine * | > 12 | Generally Stable | N/A |
| Note: Long-term storage at -80°C is generally considered optimal for the stability of most amino acids in plasma.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the stability of this compound in biological matrices.
1. Sample Preparation for Lysine Quantification
A robust sample preparation is crucial for accurate quantification. Protein precipitation is a common and effective method for removing interfering proteins from plasma or serum samples.
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add a known concentration of this compound internal standard.
-
Add 400 µL of ice-cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
2. Stability Testing Protocols
These protocols are designed to assess the stability of this compound under conditions that samples may encounter during handling and storage.
-
Freeze-Thaw Stability:
-
Spike a pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Aliquot the spiked samples into multiple vials.
-
Analyze a set of freshly prepared QC samples to establish the baseline concentration (Time 0).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).
-
Analyze the samples after each cycle and compare the mean concentration to the baseline.
-
-
Short-Term (Bench-Top) Stability:
-
Spike a pool of the biological matrix with this compound at low and high QC concentrations.
-
Leave the spiked samples at room temperature (e.g., 22°C) for specific time intervals (e.g., 4, 8, 24 hours).
-
At each time point, process and analyze the samples.
-
Compare the mean concentration to freshly prepared QC samples.
-
-
Long-Term Stability:
-
Spike a pool of the biological matrix with this compound at low and high QC concentrations.
-
Store the spiked samples at the intended long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples.
-
Thaw the samples and analyze them against a freshly prepared calibration curve.
-
Mandatory Visualization
Caption: Workflow for the validation of this compound stability in biological matrices.
Caption: Logical relationship of analyte and internal standard in a bioanalytical workflow.
References
A Researcher's Guide: Quantification With and Without an Internal Standard
In the precise world of analytical chemistry, particularly within drug development and research, the accurate quantification of substances is paramount. The choice between analytical methodologies can significantly influence the reliability and validity of experimental outcomes. This guide provides an objective comparison of two ubiquitous quantification techniques: the external standard method (quantification without an internal standard) and the internal standard method. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.
The Fundamental Difference: A Conceptual Overview
The primary distinction between the two methods lies in how they address variability during the analytical process.
External Standard Method: This approach involves creating a calibration curve by analyzing a series of standard solutions of the target analyte at known concentrations. The instrument's response (e.g., peak area in chromatography) is plotted against the concentration. The concentration of the analyte in an unknown sample is then determined by comparing its response to this calibration curve.[1][2] The accuracy of this method heavily relies on the precise and consistent volume of sample injected into the instrument and the stability of the instrument's response over time.[3][4]
Internal Standard Method: In this technique, a known and constant amount of a different, non-interfering compound—the internal standard (IS)—is added to all samples, calibration standards, and blanks.[5] The calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. By using this ratio, the method effectively corrects for variations in injection volume, sample evaporation, and instrument drift, as both the analyte and the internal standard are affected proportionally.[3][6]
Data Presentation: A Comparative Analysis
The true impact of employing an internal standard is most evident in the improved precision and repeatability of the results. The following table summarizes a representative experiment analyzing the concentration of a target analyte in a sample matrix, both with and without the use of an internal standard.[6]
| Parameter | Analysis Without Internal Standard (External Standard) | Analysis With Internal Standard |
| Mean Measured Concentration (mg/mL) | 0.512 | 0.501 |
| Standard Deviation (SD) | 0.045 | 0.010 |
| Relative Standard Deviation (%RSD) | 8.79% | 1.99% |
| Accuracy (% Recovery of True Value) | 102.4% | 100.2% |
This data is representative and compiled based on findings that demonstrate a significant improvement in precision when an internal standard is utilized.[6] As the table illustrates, the internal standard method yielded a significantly lower standard deviation and relative standard deviation, indicating higher precision. Furthermore, the accuracy, represented by the % recovery of the true value, was closer to 100% with the internal standard.
Experimental Protocols
To illustrate the practical application of these methods, detailed methodologies for a typical High-Performance Liquid Chromatography (HPLC) analysis are provided below.
Objective:
To quantify the concentration of a target analyte in a sample matrix using HPLC with and without an internal standard.
Protocol 1: Analysis Without an Internal Standard (External Standard Method)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the target analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
From the stock solution, create a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.
-
-
Preparation of Sample Solutions:
-
Accurately weigh or measure the sample and dissolve it in the same solvent used for the standards to achieve an expected analyte concentration within the calibration range.
-
Prepare multiple replicate sample solutions to assess precision.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with an appropriate column and mobile phase for the separation of the analyte.
-
Inject a fixed volume of each standard and sample solution into the HPLC system.
-
Record the peak area of the analyte in each chromatogram.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte versus the concentration for the standard solutions.
-
Determine the concentration of the analyte in the sample solutions by interpolating their average peak area on the calibration curve.
-
Protocol 2: Analysis With an Internal Standard
-
Selection and Preparation of Internal Standard (IS) Stock Solution:
-
Choose an internal standard that is chemically similar to the analyte but is well-separated chromatographically and not present in the sample.
-
Prepare a stock solution of the internal standard at a known concentration.
-
-
Preparation of Standard Solutions:
-
To a series of volumetric flasks, add a constant and known amount of the internal standard stock solution.
-
Add varying, known amounts of the analyte stock solution to each flask to create the calibration standards.
-
Dilute to the final volume with the solvent.
-
-
Preparation of Sample Solutions:
-
To a volumetric flask, add the accurately weighed or measured sample.
-
Add the same constant and known amount of the internal standard stock solution as was added to the standards.
-
Dilute to the final volume with the solvent. Prepare multiple replicates.
-
-
Chromatographic Analysis:
-
Use the same HPLC conditions as in Protocol 1.
-
Inject a fixed volume of each standard and sample solution into the HPLC system.
-
Record the peak areas of both the analyte and the internal standard in each chromatogram.
-
-
Data Analysis:
-
For each standard, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte.
-
For each sample, calculate the ratio of the analyte peak area to the internal standard peak area and use the calibration curve to determine the analyte concentration.
-
Mandatory Visualization
To further clarify the procedural differences, the following diagrams illustrate the analytical workflows.
Conclusion
The choice between using an internal standard and an external standard method for quantification is a critical decision in analytical research and development. While the external standard method offers simplicity, its accuracy is highly susceptible to variations in sample preparation and instrument performance. The internal standard method, by compensating for these potential errors, provides significantly improved precision and accuracy, making it the preferred choice for complex samples, multi-step sample preparation procedures, and when the highest level of data reliability is required. By understanding the principles, advantages, and practical application of each method, researchers can select the most appropriate strategy to ensure the integrity of their quantitative results.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of CEP-Lysine-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for CEP-Lysine-d4, a deuterated form of Nε-(2-carboxyethyl)lysine used as an internal standard in mass spectrometry-based studies.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with institutional and local regulations.[1]
Safety and Handling Profile
The Safety Data Sheet (SDS) for this compound indicates that it poses no significant health, fire, or reactivity hazards.[1] The NFPA and HMIS ratings are both 0, signifying a minimal hazard.[1]
| Hazard Category | NFPA Rating | HMIS Rating |
| Health | 0 | 0 |
| Fire | 0 | 0 |
| Reactivity | 0 | 0 |
Data sourced from Cayman Chemical Safety Data Sheet.[1]
Despite its non-hazardous classification, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound to minimize any potential for contact.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to align with standard laboratory practices for non-hazardous chemical waste.
-
Consult Institutional and Local Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding non-hazardous chemical waste. Local regulations may also have specific requirements that must be followed.
-
Prepare a Designated Waste Container:
-
Select a clean, compatible, and clearly labeled waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
Ensure the container has a secure, leak-proof cap.
-
-
Transfer Unused Material and Contaminated Items:
-
Carefully transfer any remaining solid this compound into the designated waste container.
-
If the compound is in solution, pour the solution into the appropriate non-hazardous liquid waste container.
-
Rinse any empty vials or containers that held this compound with a suitable solvent (e.g., water, methanol). The rinsate should be collected in the non-hazardous liquid waste container.
-
Any disposable materials, such as pipette tips or wipes, that came into direct contact with this compound should also be placed in the designated solid waste container.
-
-
Properly Label the Waste Container:
-
Clearly label the waste container with "Non-Hazardous Chemical Waste" and list the contents, including "this compound" and any solvents used for rinsing.
-
Include the date of accumulation.
-
-
Store and Arrange for Disposal:
-
Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
-
Follow your institution's procedures to schedule a pickup by the EHS or a certified waste disposal contractor.
-
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety and disposal protocols, as well as local and national regulations. The Safety Data Sheet (SDS) for this compound should be consulted for detailed information on its properties and handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
